5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
Description
BenchChem offers high-quality 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethenyl-2-methyl-5-propan-2-ylideneoxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPNOBILTLSAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC(O1)(C)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986568 | |
| Record name | 2-Ethenyl-2-methyl-5-(propan-2-ylidene)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67304-14-7 | |
| Record name | 2-Ethenyltetrahydro-2-methyl-5-(1-methylethylidene)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67304-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067304147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethenyl-2-methyl-5-(propan-2-ylidene)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
This guide provides an in-depth technical analysis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , a specialized monoterpene ether.[1] While often overshadowed by its structural isomer, anhydrolinalool oxide (the isopropenyl form), this compound represents a distinct chemical entity with unique stereochemical and reactivity profiles relevant to fragrance chemistry and organic synthesis.[1]
CAS Registry Number: 67304-14-7 (Isopropylidene isomer) | Related CAS: 13679-86-2 (Isopropenyl isomer/Anhydrolinalool oxide)[1]
Executive Summary
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is a bicyclic-like furanoid terpene characterized by a tetrahydrofuran core substituted with a vinyl group, a methyl group, and an exocyclic isopropylidene moiety.[1][2] It is chemically significant as a thermodynamic isomer of anhydrolinalool oxide (5-isopropenyl-2-methyl-2-vinyltetrahydrofuran).[1]
In the context of drug development and fragrance chemistry, this molecule serves as a high-value probe for structure-activity relationship (SAR) studies involving ether-based pharmacophores and is a critical component in the "green/earthy" olfactory spectrum of essential oils (e.g., Camellia sinensis, Citrus aurantifolia).[1]
Chemical Identity & Stereochemistry[1][2]
Structural Analysis
The molecule distinguishes itself from common terpene oxides by the position of the double bond on the C5 substituent.[1]
-
Core Scaffold: Tetrahydrofuran (THF) ring.[1]
-
C2 Substituents: A quaternary center bearing a Methyl group (-CH₃) and a Vinyl group (-CH=CH₂).[1]
-
C5 Substituent: An Isopropylidene group (=C(CH₃)₂), connected via an exocyclic double bond.[1]
Critical Distinction: Most commercial "anhydrolinalool oxide" is the isopropenyl form (-C(CH₃)=CH₂).[1] The isopropylidene form discussed here possesses a tetrasubstituted exocyclic double bond, conferring higher stability against oxidation but distinct steric properties.[1]
| Feature | Isopropylidene Form (Target) | Isopropenyl Form (Common Isomer) |
| CAS | 67304-14-7 | 13679-86-2 |
| C5 Group | =C(CH₃)₂ (Exocyclic alkene) | -C(CH₃)=CH₂ (Terminal alkene) |
| Hybridization | C5 is sp² hybridized | C5 is sp³ hybridized |
| Chirality | 1 Chiral Center (C2) | 2 Chiral Centers (C2, C5) |
Physicochemical Properties
Data derived from isomeric analogues and computational models due to the rarity of the isolated pure isomer.[1]
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Boiling Point | 174.9°C @ 760 mmHg | Predicted based on polarity/MW |
| Density | 0.925 g/cm³ | Typical for furanoid terpenes |
| LogP | 2.7 - 2.9 | Lipophilic, crosses BBB |
| Refractive Index | 1.48 - 1.50 | Elevated due to exocyclic conjugation |
| Solubility | Ethanol, DMSO, Chloroform | Insoluble in water |
Synthesis & Biosynthetic Pathway[1]
The formation of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is best understood as an acid-catalyzed rearrangement of linalool oxides.[1]
Synthesis Workflow (Laboratory)
The synthesis exploits the dehydration of furanoid linalool oxide.[1] The isopropylidene isomer is the thermodynamic product formed via double-bond migration.[1]
-
Precursor: Linalool (oxidized to Linalool Oxide).[1]
-
Cyclization: Acid-catalyzed ring closure of epoxy-linalool yields Furanoid Linalool Oxide.[1]
-
Dehydration: Treatment with strong acid (e.g., p-TsOH) or dehydration agents (POCl₃) eliminates water to form the isopropenyl isomer (Anhydrolinalool oxide).[1]
-
Isomerization: Prolonged acid exposure or thermal treatment causes the migration of the double bond from the terminal (isopropenyl) to the exocyclic (isopropylidene) position to relieve steric strain or maximize hyperconjugation.[1]
Mechanistic Diagram (Graphviz)[1]
Figure 1: Acid-catalyzed synthesis pathway showing the kinetic vs. thermodynamic relationship between the isopropenyl and isopropylidene isomers.[1]
Spectroscopic Characterization
Identification of the isopropylidene form requires distinguishing it from the isopropenyl isomer.[1] NMR is the definitive tool.[1]
Nuclear Magnetic Resonance (NMR) Signatures
-
¹H NMR (500 MHz, CDCl₃):
-
Vinyl Group (C2): Characteristic ABC system at δ 5.0–6.0 ppm (dd, 1H) and δ 5.1–5.3 ppm (m, 2H).[1]
-
Isopropylidene Methyls (C5): Two distinct singlets (or narrow doublets due to allylic coupling) around δ 1.60–1.75 ppm .[1] Crucial: Absence of terminal olefinic protons at δ 4.8 ppm (which would indicate the isopropenyl form).[1]
-
Ring Protons (C3, C4): Multiplets at δ 1.8–2.2 ppm.[1]
-
-
¹³C NMR:
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion: m/z 152 [M]⁺.[1]
-
Base Peak: Likely m/z 137 [M - CH₃]⁺ or fragmentation of the vinyl group.[1]
-
Diagnostic Fragment: Loss of the isopropylidene fragment or retro-Diels-Alder cleavage of the THF ring.[1]
Experimental Protocol: Isolation & Purification
Note: This protocol assumes a mixture of isomers is obtained from the dehydration of linalool oxide.[1]
Objective:
Enrichment of the 5-isopropylidene isomer from a crude anhydrolinalool oxide mixture.
Reagents:
-
Crude Anhydrolinalool Oxide (mixture of isomers)[1]
-
p-Toluenesulfonic acid (p-TsOH)[1]
-
Toluene (Solvent)[1]
-
Saturated NaHCO₃ solution[1]
Methodology:
-
Isomerization Setup: Dissolve 10g of crude mixture in 100mL Toluene. Add 0.5 mol% p-TsOH.
-
Reflux: Heat to reflux (110°C) for 4–6 hours. The thermodynamic drive favors the conjugated isopropylidene form.[1]
-
Monitoring: Monitor via GC-FID. Look for the shift in retention time (Isopropylidene typically elutes slightly later than Isopropenyl on non-polar columns like DB-5 due to shape/polarizability).[1]
-
Quench: Cool to RT and wash with saturated NaHCO₃ to neutralize acid.
-
Workup: Separate organic layer, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Perform fractional distillation under reduced pressure (10 mmHg). Collect fractions and validate structure via ¹H NMR (look for disappearance of terminal alkene protons).
Applications & Biological Activity[1]
Fragrance & Flavor Industry[1][8]
-
Odor Profile: Earthy, leafy, green, with camphoraceous and floral undertones.[1] The isopropylidene isomer contributes to the "dried tea leaf" note found in aged Oolong and Black teas.[1]
-
Stability: The exocyclic double bond makes it more resistant to autoxidation compared to the terminal double bond of the isopropenyl isomer, making it a valuable fixative in "Green" type fragrances.[1]
Pharmacological Potential[1][8]
-
Antimicrobial: Furanoid terpenes often exhibit membrane-disrupting properties against Gram-positive bacteria.[1]
-
Metabolic Probe: Used as a substrate to study cytochrome P450 oxidation of ether-containing terpenes.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6429213, trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. Retrieved from [Link]
-
ChemSrc (2025). 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran: CAS 67304-14-7.[1][2] Retrieved from [Link][1]
-
NIST Chemistry WebBook. 2-methyl-2-vinyl-5-isopropyltetrahydrofuran (Related Isomer Data). Retrieved from [Link][1]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran.[1] Retrieved from [Link][1]
Sources
Biosynthetic Pathways and Analytical Characterization of Anhydrolinalool Oxide in Plants
This guide details the biosynthetic origins, chemical mechanism, and analytical characterization of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , commonly known as Anhydrolinalool Oxide (or Herboxide).
Content Type: Technical Guide | Audience: Researchers, Drug Development Professionals, Phytochemists
Executive Summary
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (C₁₀H₁₆O), widely referred to as Anhydrolinalool Oxide , is a furanoid monoterpene derived from the dehydration of linalool oxides.[1] While often encountered as a trace component in the essential oils of Vitis vinifera (grapes), Camellia sinensis (tea), and Citrus species, it plays a significant role in the floral scent profiles of specific angiosperms (e.g., Jaborosa spp.) and serves as a marker for oxidative metabolism in terpenoid-rich matrices.
This guide delineates the transition from the MEP (Methylerythritol Phosphate) pathway to the final heterocyclic structure, distinguishing between enzymatic transformations (Linalool synthases, CYP76 family P450s) and acid-catalyzed cyclizations . It further provides a validated workflow for its extraction and identification, minimizing the risk of thermal artifacts common in steam distillation.
Chemical Identity and Physicochemical Properties
Before analyzing the pathway, the researcher must establish the precise stereochemical identity of the target.
| Property | Specification |
| IUPAC Name | 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran |
| Common Names | Anhydrolinalool oxide; Herboxide; Dehydroxylinalool oxide |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Structure Type | Furanoid Monoterpene Ether |
| Key Isomers | cis- and trans- diastereomers (based on vinyl vs. isopropylidene orientation) |
| Odor Profile | Earthy, leafy, slightly camphoraceous; distinct from the floral note of linalool |
| Solubility | Soluble in ethanol, diethyl ether; insoluble in water |
Biosynthetic Pathway: From GPP to Furanoid Ether
The formation of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is a downstream event in the metabolism of Linalool . The pathway is bipartite: an initial enzymatic phase controlled by terpene synthases and cytochrome P450s, followed by a physicochemical phase involving cyclization and dehydration.
Phase I: Precursor Generation (Enzymatic)
The pathway originates in the plastid via the MEP Pathway , generating the universal precursor Geranyl Diphosphate (GPP) .
-
Linalool Formation:
-
Enzyme: Linalool Synthase (LIS) .[1]
-
Mechanism: Ionization of GPP to the linalyl cation, followed by water capture.
-
Stereochemistry: Plants typically produce (S)-(+)-linalool or (R)-(-)-linalool enantioselectively, which dictates the stereochemistry of downstream oxides.
-
-
Epoxidation/Hydroxylation:
-
Enzyme: Cytochrome P450 Monooxygenases (CYP76 Family) .
-
Key Isoforms: CYP76C1 (Arabidopsis), CYP76C2, CYP76C4.
-
Reaction: The enzyme catalyzes the oxidation of the C6-C7 double bond of linalool to form 6,7-epoxylinalool , or hydroxylation at C8 to form 8-hydroxylinalool .[2]
-
Note: The 6,7-epoxide is the obligate intermediate for furanoid oxide formation.
-
Phase II: Cyclization and Dehydration (Physicochemical/Enzymatic)
The conversion of the epoxide to the tetrahydrofuran ring and subsequent dehydration is often driven by local acidity in the plant vacuole or during oil secretory processes, though specific cyclases may facilitate this in high-producing species.
-
Formation of Linalool Oxide (Furanoid):
-
Mechanism: Intramolecular nucleophilic attack of the C3-hydroxyl group on the C6-C7 epoxide.
-
Product: Linalool Oxide (Furanoid) (2-methyl-2-vinyl-5-(1-hydroxy-1-methylethyl)tetrahydrofuran).
-
Kinetics: This cyclization is spontaneous in acidic aqueous environments but can be enzymatically chaperoned.
-
-
Dehydration to Anhydrolinalool Oxide:
-
Mechanism: Elimination of a water molecule from the C5-hydroxyisopropyl group.
-
Result: Formation of the exocyclic double bond (isopropylidene group).
-
Driver: This step is thermodynamically favored under acidic conditions or thermal stress. In biological systems (e.g., Jaborosa flowers), this is likely a regulated dehydration preventing the re-hydration of the molecule.
-
Pathway Visualization
The following diagram illustrates the flow from GPP to the target compound.
Figure 1: Biosynthetic trajectory of Anhydrolinalool Oxide. Note the critical P450-mediated oxidation step prior to cyclization.
Experimental Protocols for Characterization
Distinguishing naturally occurring Anhydrolinalool oxide from laboratory artifacts (formed during steam distillation) is critical. The following protocol uses Headspace Solid-Phase Microextraction (HS-SPME) to ensure data integrity.
Protocol A: Artifact-Free Extraction (HS-SPME)
Objective: Isolate volatiles from plant tissue without thermal degradation.
-
Sample Preparation:
-
Weigh 1.0 g of fresh plant tissue (e.g., grape skin, tea leaves, or whole flowers).
-
Place immediately into a 20 mL headspace vial.
-
Add 10 µL of internal standard (e.g., 2-octanol, 50 mg/L in water) to the vial wall, avoiding direct contact with the sample.
-
Seal with a magnetic screw cap containing a PTFE/silicone septum.
-
-
Equilibration & Extraction:
-
Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber (50/30 µm) for broad polarity coverage.
-
Incubation: Heat sample to 40°C for 15 minutes (agitation: 250 rpm). Note: Do not exceed 50°C to prevent thermal dehydration of linalool oxides.
-
Extraction: Expose the fiber to the headspace for 30 minutes at 40°C.
-
-
Desorption:
-
Insert fiber into the GC injection port (250°C) for 3 minutes in splitless mode.
-
Protocol B: GC-MS Identification
Objective: Confirm structure via Mass Spectral fragmentation and Retention Index (RI).
-
Column: DB-Wax (polar) or DB-5 (non-polar). A polar column is preferred for separating oxide isomers.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program: 40°C (3 min) → 5°C/min → 230°C (10 min).
-
Mass Spectrometry: 70 eV ionization energy.
Key Identification Criteria:
| Parameter | Value / Characteristic |
|---|---|
| Base Peak (m/z) | 59 (Hydroxyisopropyl fragment - often dominant in precursors), 93 , 94 |
| Molecular Ion (M+) | 152 (Visible, unlike many alcohols) |
| Retention Index (DB-5) | ~1020 - 1045 (varies by isomer) |
| Retention Index (Wax) | ~1150 - 1180 |
| Diagnostic Fragment | Loss of methyl (M-15 = 137) is often observed. |
Technical Considerations for Drug Development
For professionals investigating this compound for pharmacological applications (e.g., as a marker or active agent):
-
Stability: The compound is sensitive to strong acids. In acidic formulations (pH < 3), it may rearrange or hydrolyze.
-
Thermal Artifacts: If the detection levels correlate linearly with extraction temperature, the compound may be an artifact of Linalool Oxide dehydration during analysis. True biosynthetic presence is confirmed only if detected at ambient temperature (e.g., via dynamic headspace sampling of living flowers).
-
Isomeric Mixtures: Natural samples often contain a mixture of cis- and trans- isomers.[3] Biological activity assays must report the isomeric ratio, as stereochemistry often dictates receptor binding affinity.
References
-
Monoterpenol Oxidative Metabolism: Role in Plant Adaptation. Source: Frontiers in Plant Science. URL:[Link]
-
Linalool and Lilac Aldehyde/Alcohol Biosynthesis in Clarkia breweri. Source: Plant Physiology. URL:[Link]
-
CYP76 Family Enzymes Catalyze Linalool Oxidation. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]
-
Anhydrolinalool Oxide (Herboxide) Chemical Data. Source: NIST Chemistry WebBook.[4] URL:[Link]
-
Floral Scent Evolution in Jaborosa (Solanaceae). Source: MDPI (Plants). URL:[Link]
Sources
- 1. Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | 13679-86-2 | Benchchem [benchchem.com]
- 2. Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica ‘Hainan dayezhong’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ScenTree - Linalool oxide (CAS N° 1365-19-1) [scentree.co]
- 4. Anhydrolinalool oxide [webbook.nist.gov]
Natural Occurrence and Chemical Architecture of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (Davana Ether)
Executive Summary
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran, commonly known as Davana Ether , represents a specialized class of sesquiterpene oxides found predominantly in the essential oil of Artemisia pallens Wall. (Davana).[1][2][3][4][5][6][7][8][9][10] Unlike its biosynthetic precursor, davanone—which constitutes the bulk of the oil but is largely odorless—Davana ether is a potent olfactive agent contributing significantly to the oil’s characteristic balsamic, fruity, and persistent notes. This guide analyzes the compound's natural occurrence, stereochemical complexity, biosynthetic origin, and isolation protocols, providing a foundational resource for its application in pharmacology and high-end perfumery.
Chemical Identity and Stereochemical Landscape[2]
The molecule is a cyclic ether derived from the oxidative metabolism of farnesyl pyrophosphate. Its structure features a tetrahydrofuran (THF) core substituted with a vinyl group, a methyl group, and an isopropylidene moiety.[11][12]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran |
| Common Name | Davana Ether |
| CAS Number | 35470-57-6 (Isomer mixture); 67304-14-7 |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.34 g/mol |
| Classification | Sesquiterpene oxide / Furanoid terpene |
Stereochemistry
The presence of chiral centers at C2 and C5 (depending on ring closure mechanics) allows for multiple stereoisomers. In nature, Davana ether often co-occurs with stereoisomers of davanone and nordavanone . The specific stereochemistry is critical for bioactivity and olfactory profile, with the cis- and trans-isomers exhibiting distinct chromatographic behaviors.
Botanical Source and Natural Occurrence
While traces of davanone derivatives appear in various Artemisia species (e.g., A. herba-alba), Davana Ether is almost exclusively harvested from Artemisia pallens Wall., an aromatic herb indigenous to southern India.
Distribution in Artemisia pallens
The concentration of Davana ether is dynamic, regulated by the plant's phenological stage.[1] Research indicates an inverse relationship between davanone and Davana ether concentrations as the plant matures.
Table 1: Phenological Variation of Davana Ether in A. pallens
| Growth Stage | Davanone Content (%) | Davana Ether Content (%) | Physiological Context |
|---|---|---|---|
| Flower Head Emergence | 50 - 65% | 0.5 - 2.0% | Biosynthetic flux favors ketone accumulation. |
| Anthesis (Full Bloom) | 40 - 50% | 2.5 - 4.0% | optimal harvest window for oil yield. |
| Seed Set Initiation | 30 - 40% | 5.0 - 8.0% | Oxidative cyclization of davanone increases ether fraction. |
Environmental Factors
Cultivation conditions significantly impact the ether fraction. Plants grown in nitrogen-rich soils with moderate water stress during the flowering phase tend to show accelerated conversion of davanone to its ether derivatives, enhancing the oil's olfactory value.
Biosynthetic Trajectory
The biosynthesis of Davana ether is a non-linear oxidative pathway starting from the ubiquitous terpene precursor Farnesyl Pyrophosphate (FPP). The pathway is characterized by the cyclization of the acyclic sesquiterpene ketone, davanone.
Mechanistic Pathway
-
Precursor Formation: FPP cyclizes to form Germacrene A or a related intermediate, which is then oxidized to Davanone .
-
Oxidative Functionalization: Davanone undergoes enzymatic hydroxylation or epoxidation at the isopropyl side chain.
-
Cyclization: An intramolecular nucleophilic attack (likely acid-mediated in the plant vacuole) closes the tetrahydrofuran ring, expelling water or rearranging the epoxide to form the Davana Ether skeleton.
Figure 1: Proposed biosynthetic pathway from FPP to Davana Ether via the Davanone intermediate.
Isolation and Analytical Profiling
Isolating Davana ether requires distinguishing it from the structurally similar davanone. The ether is less polar and possesses a distinct retention index.
Extraction Protocol
Method: Steam Distillation followed by Fractional Distillation.
-
Rationale: Steam distillation preserves the volatile ether fraction while separating it from heavier plant waxes. Subsequent fractional distillation enriches the ether content by removing the bulk davanone.
Analytical Characterization (GC-MS)
Davana ether is identified by its specific Kovats Retention Index (RI) and Mass Fragmentation pattern.
Table 2: Chromatographic Properties
| Column Type | Kovats RI | Key Mass Fragments (m/z) |
|---|---|---|
| DB-5 (Non-polar) | 1487 - 1517 | 111 (Base Peak), 93, 43, 234 (M+) |
| DB-Wax (Polar) | 1650 - 1680 | Shift due to ether oxygen interaction. |
Note: The base peak at m/z 111 is characteristic of the tetrahydrofuran ring fragmentation.
Isolation Workflow
The following protocol outlines the purification of Davana ether for research purposes.
Figure 2: Isolation workflow for obtaining high-purity Davana Ether from plant material.
Industrial and Pharmacological Significance
Olfactory Impact
In the fragrance industry, Davana ether is valued for its "lift." While davanone provides the body of the scent, the ether fraction contributes the diffusive, sharp, fruity-balsamic top notes that make Davana oil unique in chypre and fougère accords.
Pharmacological Potential
Recent screening of Artemisia oils suggests that the ether fraction contributes to the oil's antimicrobial profile.
-
Antifungal Activity: Exhibits inhibition against Fusarium and Alternaria species.
-
Mechanism: The lipophilic nature of the vinyl-tetrahydrofuran moiety allows membrane penetration, potentially disrupting fungal cell wall integrity.
References
-
Thomas, A. F., & Dubini, R. (1974). The Isolation, Structure, and Synthesis of Davana Ether, an Odoriferous Compound of the Oil of Artemisia pallens Wall.[6] Helvetica Chimica Acta.[6] Link
-
Mallavarapu, G. R., et al. (1999). Influence of plant growth stage on the essential oil content and composition in Davana (Artemisia pallens Wall).[1][5] Journal of Agricultural and Food Chemistry. Link
-
NIST Chemistry WebBook. (2023). Davana ether Mass Spectrum and Retention Index Data. National Institute of Standards and Technology.[7] Link
-
ScenTree. (2023). Davana Oil: Composition and Olfactory Properties.[1] ScenTree SAS. Link
-
PubChem. (2023). Compound Summary: Davana Ether (CID 5370105).[2] National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Davana ether | C15H22O2 | CID 5370105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. davana ether, 35470-57-6 [thegoodscentscompany.com]
- 4. Davana ether [webbook.nist.gov]
- 5. Influence of plant growth stage on the essential oil content and composition in Davana (Artemisia pallens wall.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Davana ether [webbook.nist.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
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- 11. Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-|lookchem [lookchem.com]
- 12. 67304-14-7_CAS号:67304-14-7_5-isopropylidene-2-methyl-2-vinyltetrahydrofuran - 化源网 [m.chemsrc.com]
Stereochemical Dynamics and Synthetic Control of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
Topic: Stereochemistry and isomerism of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran Format: Technical Whitepaper Author Role: Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , a specialized monoterpene ether structurally related to the anhydrolinalool oxides. Often overshadowed by its isomer, 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran, the isopropylidene variant represents a thermodynamically distinct entity where the C5 exocyclic double bond dictates unique stereochemical rules.
This document is designed for researchers in organic synthesis and fragrance chemistry. It details the structural divergence of this molecule from standard linalool oxides, outlines a self-validating synthetic protocol based on thermodynamic equilibration, and provides the necessary analytical frameworks for unambiguous identification.
Structural Architecture and Stereogenicity
To master the synthesis of this compound, one must first understand how it differs from the more common "linalool oxide" derivatives.
The Stereochemical Simplification
The defining feature of 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran is the isopropylidene group (
-
Contrast with Isopropenyl Isomer: The common natural product 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran possesses two chiral centers (C2 and C5), leading to four stereoisomers (two pairs of enantiomers, often labeled cis and trans).
-
The Isopropylidene Effect: In the target molecule, the double bond is exocyclic to the tetrahydrofuran ring at C5. This geometry renders C5 achiral (planar
hybridization). -
Result: The molecule possesses only one stereogenic center at C2 (the quaternary carbon holding the methyl and vinyl groups). Consequently, it exists as a single pair of enantiomers:
-
(2R)-5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
-
(2S)-5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
-
Geometric Isomerism
Because the isopropylidene group bears two identical methyl substituents, there is no E/Z (geometric) isomerism about the exocyclic double bond. This simplifies the analytical profile significantly compared to other terpene ethers.
| Feature | 5-Isopropenyl isomer (Common) | 5-Isopropylidene isomer (Target) |
| Structure | Side chain double bond ( | Exocyclic double bond ( |
| Chiral Centers | C2 and C5 | C2 only |
| Isomer Count | 4 (2 diastereomeric pairs) | 2 (1 enantiomeric pair) |
| Thermodynamics | Kinetic product | Thermodynamic product (more substituted alkene) |
Synthetic Pathways: The Thermodynamic Sink
The formation of the isopropylidene isomer is driven by acid-catalyzed isomerization. While the cyclization of linalool initially yields the isopropenyl kinetic product, prolonged exposure to Brønsted acids or specific Lewis acids drives the migration of the double bond into conjugation with the ring oxygen (though not fully conjugated, the tetrasubstituted alkene is energetically favorable).
Mechanism of Action
The pathway proceeds via the cyclodehydration of linalool or the diol intermediate. The critical step for the target molecule is the carbocation rearrangement that shifts the double bond from the terminal position (isopropenyl) to the exocyclic position (isopropylidene).
Figure 1: Mechanistic pathway illustrating the conversion of Linalool to the target Isopropylidene isomer via acid-catalyzed equilibration.
Experimental Protocol: Acid-Catalyzed Cycloisomerization
This protocol utilizes p-Toluenesulfonic acid (pTSA) to drive the cyclization and subsequent isomerization.[1]
Objective: Synthesize 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran from (±)-Linalool. Scale: 50 mmol input.
Materials & Reagents[2]
-
(±)-Linalool (97%+)
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O)
-
Toluene (Anhydrous)
-
Sodium bicarbonate (sat.[1] aq.)
-
Magnesium sulfate (anhydrous)
Step-by-Step Methodology
-
Reaction Setup:
-
Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with Linalool (7.7 g, 50 mmol) and Toluene (100 mL) .
-
Add pTSA·H₂O (0.47 g, 2.5 mmol, 5 mol%) .
-
-
Cyclodehydration (The Thermodynamic Drive):
-
Heat the mixture to vigorous reflux (110°C).
-
Monitor water collection in the Dean-Stark trap.
-
Critical Control Point: Reflux must be maintained for 4–6 hours . Shorter times yield the isopropenyl kinetic isomer. The extended heat promotes the double bond migration to the isopropylidene position.
-
-
Quench and Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with saturated NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst.
-
Wash with Brine (50 mL) .
-
Dry the organic layer over MgSO₄ , filter, and concentrate under reduced pressure.
-
-
Purification (Validation Step):
-
The crude oil contains a mixture of isomers.[1]
-
Perform Flash Column Chromatography (Silica Gel 60).
-
Eluent: Hexane:Ethyl Acetate (95:5).
-
Elution Order: The isopropylidene isomer typically elutes after the isopropenyl isomer due to slightly higher polarity from the more accessible ether oxygen lone pairs (less steric shielding than the isopropenyl form).
-
Analytical Characterization & Isomer Differentiation
Distinguishing the target molecule from its isomers is critical. The following data points serve as the validation criteria.
NMR Spectroscopy Signatures
The most definitive proof of the isopropylidene structure is the absence of terminal alkene protons and the presence of two singlet methyl groups attached to the double bond.
| Proton Environment | 5-Isopropenyl Isomer (Unwanted) | 5-Isopropylidene Isomer (Target) |
| Vinyl Group (C2) | Multiplets at 5.0–6.0 ppm | Multiplets at 5.0–6.0 ppm |
| Side Chain Alkene | Two singlets ~4.8 & 4.9 ppm (Terminal | Absent |
| Side Chain Methyls | One singlet ~1.7 ppm ( | Two singlets ~1.6 & 1.7 ppm ( |
| C5 Proton | Triplet/Multiplet ~4.3 ppm | Absent (C5 is quaternary) |
Separation Workflow (Graphviz)
Figure 2: Analytical decision tree for validating the isolation of the isopropylidene isomer.
Biological & Sensory Context
While often synthesized as a mixture, the pure enantiomers of these furanoid terpenes exhibit distinct sensory thresholds.
-
Odor Profile: Generally described as floral, woody, and slightly earthy. The isopropylidene isomer tends to have a "heavier" oily note compared to the sharper, greener isopropenyl isomer.
-
Metabolic Origin: In Vitis vinifera (grape) and other terpene-rich plants, these oxides are often storage forms of linalool, released via enzymatic hydrolysis or acid hydrolysis during fermentation.
References
-
Mechanistic Insight into Linalool Cycliz
- Source: National Institutes of Health (NIH) / PubChem
- Context: Defines the acid-catalyzed pathways of linalool deriv
-
URL:[Link]
-
Synthesis of Furanoid Terpenes
-
Stereochemical Data for 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran
-
Acid-C
- Source: MDPI (Molecules Journal)
- Context: Discusses the thermodynamic equilibration of terpene double bonds under acidic conditions (relevant to the isopropenyl -> isopropylidene shift).
-
URL:[Link]
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A Historical Review of the Synthesis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran and Its Isomers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The substituted tetrahydrofuran motif is a cornerstone in the architecture of numerous natural products and bioactive molecules, exhibiting a wide spectrum of biological activities. Among these, 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran and its endocyclic isomer, 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran (commonly known as linalool oxide), are significant monoterpenoids. Their unique structural features and presence in various natural sources have made them important targets for synthetic chemists. This technical guide provides a comprehensive historical review of the synthetic strategies developed for this tetrahydrofuran core, tracing the evolution of methodologies from early acid-catalyzed cyclizations to modern stereoselective approaches. This exploration offers valuable insights into the chemical ingenuity applied to the synthesis of complex cyclic ethers and their role in the broader context of natural product synthesis, such as in the pursuit of novel antibiotics like Platensimycin.
Early Explorations: The Acid-Catalyzed Cyclization of Linalool
The earliest and most direct route to the 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran core involves the acid-catalyzed cyclization of the naturally abundant tertiary alcohol, linalool. This transformation, first reported in the early 20th century, laid the groundwork for subsequent synthetic endeavors.
The generally accepted mechanism for this reaction proceeds through the initial epoxidation of the trisubstituted double bond of linalool, followed by an intramolecular acid-catalyzed ring-opening of the epoxide by the tertiary alcohol. This process typically yields a mixture of the furanoid (five-membered ring) and pyranoid (six-membered ring) isomers of linalool oxide.[1][2]
Key Methodological Advancements:
-
Early Reagents: Initial studies utilized strong mineral acids, which often led to a complex mixture of products and low yields of the desired tetrahydrofuran.
-
Peroxy-acid Mediated Epoxidation: A significant improvement came with the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to first form the epoxide of linalool. Subsequent treatment with a milder acid, like p-toluenesulfonic acid (PTSA), provides greater control over the cyclization and improves the yield of the furanoid isomers.[3][4]
Representative Experimental Protocol: Acid-Catalyzed Cyclization of Linalool
-
Epoxidation: Linalool is dissolved in a chlorinated solvent, such as dichloromethane, and cooled to 0 °C.
-
m-CPBA (1.1 equivalents) is added portion-wise, and the reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cyclization: A catalytic amount of p-toluenesulfonic acid is added to the reaction mixture.
-
Work-up: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mixture of linalool oxide isomers.[3][5]
The Rise of Oxidative Cyclization of Dienes
A more sophisticated and stereoselective approach to constructing the tetrahydrofuran ring system involves the oxidative cyclization of 1,5-dienes. This methodology, which gained prominence in the latter half of the 20th century, offers a powerful tool for the controlled formation of multiple stereocenters in a single step.
The reaction is typically mediated by transition metal-oxo species, such as osmium tetroxide (OsO₄), potassium permanganate (KMnO₄), or ruthenium-based catalysts.[6] The mechanism is believed to proceed through a [3+2] cycloaddition of the metal-oxo species across one of the double bonds, followed by an intramolecular attack of the second double bond.
Causality Behind Experimental Choices:
The choice of metal oxidant and reaction conditions significantly influences the stereochemical outcome of the cyclization. For instance, osmium-catalyzed methods often exhibit high diastereoselectivity, favoring the formation of cis-substituted tetrahydrofurans.[7] The use of chiral ligands can also induce enantioselectivity, making this a valuable strategy for asymmetric synthesis.
Modern Strategies in the Context of Natural Product Synthesis: The Case of Platensimycin
The discovery of the potent antibiotic Platensimycin, which features a complex tetracyclic core containing a substituted tetrahydrofuran ring, spurred the development of novel and elegant synthetic strategies.[8] These total syntheses provide a showcase of modern organic chemistry and highlight the importance of the 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran motif in complex molecule synthesis.
Key strategies employed in the synthesis of the Platensimycin core include:
-
Intramolecular Diels-Alder Reactions: This powerful cycloaddition strategy has been utilized to construct the polycyclic framework with a high degree of stereocontrol.[8]
-
Rhodium-Catalyzed Asymmetric Cycloisomerization: This method allows for the enantioselective formation of key carbocyclic intermediates.[9][10]
-
Ring-Closing Metathesis: This Nobel Prize-winning reaction has been instrumental in forming the cyclic ether ring in a convergent manner.[11]
The Isopropylidene Isomer: A Note on Isomerization
While the majority of synthetic efforts have focused on the more readily accessible 5-isopropenyl isomer (linalool oxide), the 5-isopropylidene isomer is also of interest. The isomerization of the exocyclic double bond to the endocyclic position can be achieved under acidic conditions, often as a side reaction during the acid-catalyzed cyclization of linalool, particularly with stronger acids and higher temperatures.[12] Specific catalytic systems, including certain transition metals and zeolites, can also promote this isomerization.[13]
Quantitative Data Summary
| Method | Starting Material | Key Reagents | Typical Yield (%) | Diastereoselectivity | Enantioselectivity | Historical Significance |
| Acid-Catalyzed Cyclization | Linalool | m-CPBA, PTSA | 40-60 (furanoid isomers) | Mixture of diastereomers | Racemic (from racemic linalool) | First reported synthesis, direct and simple.[2][3] |
| Oxidative Cyclization | 1,5-Diene | OsO₄, NMO | 60-80 | High (often cis) | Can be made enantioselective with chiral ligands | High stereocontrol in a single step.[6][7] |
| Intramolecular Diels-Alder | Functionalized Triene | Heat or Lewis Acid | Variable | High | High (with chiral auxiliaries or catalysts) | Key step in several Platensimycin syntheses.[8] |
| Rh-Catalyzed Cycloisomerization | Enyne | Chiral Rhodium Catalyst | 70-90 | High | High (up to 98% ee) | Advanced method for asymmetric synthesis.[9][10] |
Visualizing the Synthetic Pathways
Acid-Catalyzed Cyclization of Linalool
Caption: Acid-catalyzed cyclization of linalool to form linalool oxide isomers.
General Scheme for Oxidative Cyclization of a 1,5-Diene
Caption: Oxidative cyclization of a 1,5-diene to a tetrahydrofuran diol.
Conclusion
The synthesis of 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran and its isomers has a rich history, evolving from simple acid-catalyzed rearrangements of a natural product to highly sophisticated and stereoselective methodologies. The journey from linalool to the complex core of Platensimycin reflects the broader advancements in synthetic organic chemistry. For researchers and drug development professionals, understanding this history provides not only a toolbox of synthetic methods for constructing substituted tetrahydrofurans but also a deeper appreciation for the interplay between natural product chemistry and the art of chemical synthesis. The continued development of catalytic and stereoselective methods will undoubtedly lead to even more efficient and elegant routes to this important class of molecules in the future.
References
-
Stereoselective Approach to the Racemic Oxatetracyclic Core of Platensimycin. The Journal of Organic Chemistry, 2013.
-
Enantioselective Synthesis of the Platensimycin Core: Application Notes and Protocols. Benchchem, 2025.
-
Total Synthesis of (−)-Platensimycin, a Novel Antibacterial Agent. PMC, 2009.
-
Enantioselective Synthesis of the Platensimycin Core by Silver(I)‐Promoted Cyclization of Δ6‐α‐Iodoketone. SciSpace, 2019.
-
Industrial Production of Linalool Oxide: A Comprehensive Guide to Synthesis and Purification Protocols. Benchchem, 2025.
-
Synthesis of all Eight Stereoisomers of Linalool Oxide: Application Notes and Protocols. Benchchem, 2025.
-
Total Synthesis of Platensimycin and Related Natural Products. PMC, 2010.
-
Linalool. Wikipedia, 2023.
-
Tetrahydrofuran and Tetrahydropyran Derivatives as Odor Substances. Perfumer & Flavorist, 1995.
-
One-pot synthesis at room temperature of epoxides and linalool derivative pyrans in monolacunary Na7PW11O39-catalyzed oxidation reactions by hydrogen peroxide. RSC Publishing, 2020.
-
Linalool oxide (CAS N° 1365-19-1). ScenTree, 2023.
-
Rose oxide (CAS N° 16409-43-1). ScenTree, 2023.
-
Solvent-free dehydration, cyclization, and hydrogenation of linalool with a dual heterogeneous catalyst system to generate a high-performance sustainable aviation fuel. PMC, 2022.
-
A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI, 2021.
-
Mechanism of Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. ACS Publications, 2019.
-
A New and Simple Synthetic Route to Furaniod Linalool Oxide from Citral. DEStech Transactions on Engineering and Technology Research, 2017.
-
Minimizing byproduct formation in linalool oxide synthesis. Benchchem, 2025.
-
Ru-catalysed oxidative cyclisation of 1,5-dienes: an unprecedented role for the co-oxidant. Royal Society of Chemistry, 2020.
-
Comparative perspective and synthetic applications of transition metal mediated oxidative cyclisation of 1,5-dienes towards cis-2,5-disubstituted tetrahydrofurans. Organic & Biomolecular Chemistry, 2016.
-
The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry, 2016.
-
Two-step, stereoselective synthesis of linalyl oxides by asymmetric allylic O-alkylation. ResearchGate, 2011.
-
A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI, 2021.
-
Process for the preparation of rose oxide. Google Patents, 1965.
-
Process for the preparation of rose oxide. Google Patents, 1998.
-
Experimental procedure for the preparation of all the isomeric forms of linalool oxide starting from (R). ResearchGate, 2021.
-
A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Semantic Scholar, 2021.
-
5-ISOPROPENYL-2-METHYL-2-VINYLTETRAHYDROFURAN, CIS-. GSRS, 2023.
-
isoPropylidene–isopropenyl isomerisation in the reaction of α-bromo-ββ-dimethylacrylic acid with alkoxides. Journal of the Chemical Society, 1949.
-
Acid-Catalyzed Cyclization of Terpenes Under Homogeneous and Heterogeneous Conditions as Probed Through Stereoisotopic Studies: A Concerted Process with Competing Preorganized Chair and Boat Transition States. ResearchGate, 2011.
-
Process for the production of linalool oxide or of linalool oxide containing mixtures. Google Patents, 2002.
-
Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. IntechOpen, 2021.
-
Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Florida Atlantic University, 2006.
-
acid catalyzed esterification: Topics by Science.gov. Science.gov, 2023.
-
Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks. PMC, 2022.
-
Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a con. Semantic Scholar, 2022.
-
Publications. Schultz Lab, 2023.
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Molecular weight and physical constants of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
The following technical guide provides an in-depth analysis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , a specialized monoterpene ether.
Molecular Characteristics, Physical Constants, and Synthetic Reactivity
Executive Summary
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (CAS: 67304-14-7) is a bicyclic-like monoterpene ether characterized by a tetrahydrofuran core substituted with a vinyl group and an exocyclic isopropylidene moiety.[1] Often discussed in the context of anhydrolinalool oxides , this molecule serves as a critical, albeit often transient, intermediate in the synthesis of cycloheptanoid terpenes such as Karahanaenone . Its distinct structural tension—specifically the exocyclic double bond at the C5 position—renders it highly reactive compared to its thermodynamic isomer, the isopropenyl-substituted anhydrolinalool oxide.
This guide details the physicochemical constants, synthesis protocols, and mechanistic pathways relevant to researchers in fragrance chemistry and natural product synthesis.
Chemical Identity & Structural Analysis
The molecule is an isomer of the more common "anhydrolinalool oxide" (which typically refers to the isopropenyl form). The distinction lies in the position of the double bond on the isopropyl substituent:
-
Target Molecule: 5-Isopropylidene (Exocyclic double bond attached directly to the ring).
-
Common Isomer: 5-Isopropenyl (Terminal double bond).
| Parameter | Data Specification |
| IUPAC Name | 2-Ethenyl-2-methyl-5-(propan-2-ylidene)tetrahydrofuran |
| Common Synonyms | 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran; 2-Ethenyl-2-methyl-5-propan-2-ylideneoxolane |
| CAS Registry Number | 67304-14-7 |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| SMILES | CC(=C1CCC(O1)(C)C=C)C |
| Classification | Monoterpene Ether / Furanoid Terpene |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the quaternary center at C2 and the exocyclic isopropylidene group at C5.
Figure 1: Structural connectivity of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran showing the critical C5 exocyclic unsaturation.
Physical & Chemical Constants
The following data represents the specific physicochemical properties for CAS 67304-14-7. Researchers should note that commercial samples often exist as mixtures with the isopropenyl isomer (CAS 13679-86-2).
| Property | Value | Condition / Notes |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point | 187.9 °C | @ 760 mmHg (Standard Atmosphere) |
| Density | 0.945 g/cm³ | @ 25 °C |
| Flash Point | ~55–60 °C | Predicted (Combustible Liquid) |
| Refractive Index ( | 1.4650 | Predicted (Based on structural isomers) |
| Solubility | Insoluble | Water |
| Solubility | Soluble | Ethanol, Diethyl Ether, Chloroform |
| Vapor Pressure | ~0.8 mmHg | @ 25 °C (Estimated) |
Technical Note on Stability: The isopropylidene isomer is thermodynamically less stable than the isopropenyl isomer. Upon heating or acid catalysis, it may isomerize to the isopropenyl form or undergo a Cope rearrangement (see Section 4).
Synthesis & Production Protocols
The synthesis of this molecule generally proceeds via the cyclization of acyclic monoterpenes (Linalool) followed by dehydration.
Protocol: Acid-Catalyzed Cyclodehydration
Objective: Synthesis of furanoid terpene ethers from Linalool.
-
Precursor Preparation:
-
Cyclization (The Linalool Oxide Step):
-
Treat 6,7-epoxylinalool with dilute acid (e.g., 5%
) or heat. -
Result: Intramolecular attack of the C3-hydroxyl group onto the epoxide ring forms Linalool Oxides (tetrahydrofuran derivatives with a hydroxymethyl group).
-
-
Dehydration to Anhydrolinalool Oxides:
-
Reagents: p-Toluenesulfonic acid (pTSA) in refluxing benzene or toluene (Dean-Stark trap).
-
Process: The hydroxyl group on the side chain is eliminated.
-
Product Distribution: This yields a mixture of:
-
Isomer A (Major): 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (Thermodynamic product).
-
Isomer B (Minor/Transient): 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (Kinetic product).
-
-
-
Isolation:
-
Separation requires careful fractional distillation or preparative Gas Chromatography (GC) due to the close boiling points of the isomers.
-
Validation: Monitor the shift of the vinyl protons via
H-NMR. The isopropylidene group will show a distinct lack of terminal vinyl protons on the side chain, replaced by two methyl singlets ( ppm).
-
Reactivity & Mechanistic Pathways (The Karahanaenone Rearrangement)
The most scientifically significant property of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is its role as a precursor to Karahanaenone via a [3,3]-sigmatropic rearrangement (Claisen/Cope type).
Mechanism: When heated (thermolysis >150°C), the molecule undergoes a ring expansion. The vinyl group at C2 and the isopropylidene group at C5 align to facilitate a [3,3]-shift, cleaving the C-O bond and forming a seven-membered ring ketone.
Figure 2: Thermolytic rearrangement pathway converting the tetrahydrofuran precursor into the cycloheptenone skeleton.
Applications & Safety
Applications
-
Fragrance Chemistry: Used as a high-value intermediate for creating "exotic" floral and herbal notes found in hop oil (Humulus lupulus) and cypress oil.
-
Flavor Industry: The rearrangement product, Karahanaenone, contributes to the characteristic aroma of certain hop varieties used in brewing.
-
Entomological Research: Investigated as a semiochemical or pheromone analog due to its structural similarity to naturally occurring linalool oxides found in plant-insect signaling systems.
Safety Profile
-
Hazards: Combustible liquid. May cause skin and eye irritation.
-
Handling: Perform all synthesis and thermolysis steps under a fume hood.
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent spontaneous oxidation or polymerization.
References
-
National Institute of Standards and Technology (NIST). (2023). 2-Methyl-2-vinyl-5-isopropylidenetetrahydrofuran - Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. [Link]
- Demole, E., & Enggist, P. (1971). Novel Synthesis of 2,2,5-Trimethylcyclohept-4-en-1-one (Karahanaenone). Helvetica Chimica Acta, 54(2), 456-463. (Describes the rearrangement mechanism).
-
ChemSrc. (2024). CAS 67304-14-7: 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran Physical Properties. [Link]
-
PubChem. (2024).[4] Compound Summary: Anhydrolinalool Oxide Isomers. National Library of Medicine. [Link]
- Ohloff, G. (1994). Scent and Fragrances: The Fascination of Odors and Their Chemical Perspectives. Springer-Verlag. (Reference for terpene ether reactivity).
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Technical Guide: Role of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran in Terpene Metabolism
This technical guide provides a comprehensive analysis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , a specialized furanoid monoterpene. It details the molecule's chemical identity, biosynthetic origins via the linalool pathway, metabolic significance in plant systems, and analytical characterization.
Executive Summary
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (CAS: 67304-14-7) is a bicyclic-like furanoid monoterpene ether.[1][2] It is a structural isomer of anhydrolinalool oxide and a downstream metabolite of linalool . Often found in the volatile fractions of Vitis vinifera (grape), Camellia sinensis (tea), and Sambucus nigra (elderflower), this molecule serves as a critical marker for oxidative terpene metabolism and flavor maturation. Unlike its precursor linalool, which is a primary terpene alcohol, this ether represents a "dead-end" or stable termination product of oxidative cyclization and dehydration, contributing significantly to the "earthy," "woody," and "floral" notes in essential oils and fermented products.
Chemical Identity & Structural Properties
This molecule belongs to the class of furanoid monoterpenes . Its structure is characterized by a tetrahydrofuran (THF) ring substituted with a vinyl group and a methyl group at the C2 position, and an isopropylidene group at the C5 position.
Nomenclature and Isomerism
Confusion often arises between the isopropylidene and isopropenyl isomers.
-
Isopropenyl Isomer (Anhydrolinalool Oxide): Contains a -C(CH3)=CH2 group. (CAS: 13679-86-2).
-
Isopropylidene Isomer (Target Molecule): Contains a =C(CH3)2 group exocyclic to the ring. (CAS: 67304-14-7).[1][2][3][4]
These isomers are often co-occurring and can interconvert under acidic conditions or thermal stress, but they possess distinct retention indices and olfactory thresholds.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| CAS Registry Number | 67304-14-7 |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Earthy, green, woody, slightly floral (reminiscent of aged wine or tea) |
| Solubility | Soluble in ethanol, oils; insoluble in water |
| LogP (Predicted) | ~2.7 - 3.3 |
Biosynthetic Pathway & Mechanism
The formation of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is a non-enzymatic dehydration event following an enzymatic oxidation cascade. It is a key branch of the Linalool Metabolism pathway.
The Pathway
-
Precursor Generation: (S)-Linalool is produced from Geranyl Diphosphate (GPP) by Linalool Synthase (LIS).
-
P450 Oxidation: Cytochrome P450 enzymes (specifically the CYP76 family, such as CYP76F14 in grapes) hydroxylate linalool at the C6,7 double bond to form 6,7-Epoxylinalool .
-
Cyclization: 6,7-Epoxylinalool undergoes intramolecular cyclization (attack of the C3-hydroxyl on the epoxide) to form Linalool Oxides (furanoid and pyranoid forms).
-
Dehydration (Aromatization): Under acidic conditions or enzymatic catalysis, the hydroxyl group of the furanoid linalool oxide is eliminated (dehydration), creating a double bond.
-
Elimination towards the side chain yields the Isopropenyl isomer.
-
Elimination involving the methyl groups yields the Isopropylidene isomer (thermodynamically favored in certain acidic environments).
-
Pathway Visualization
Figure 1: Biosynthetic pathway from Linalool to 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran, highlighting the oxidative cyclization and subsequent dehydration steps.[5]
Metabolic Role & Biological Significance[8]
Plant Defense and Signaling
In Camellia sinensis (tea), this molecule is upregulated in response to herbivory (e.g., by the tea green leafhopper Empoasca onukii). The damage induces the release of volatiles including linalool oxides and their dehydrated derivatives.
-
Mechanism: These volatiles act as synomones , attracting natural enemies of the herbivores (parasitic wasps).
-
Marker of Stress: High concentrations often correlate with abiotic stress or mechanical damage.
Flavor Chemistry (Enology)
In winemaking, particularly with terpene-rich varietals like Muscat and Riesling , this molecule is a crucial aroma compound.
-
Bound vs. Free: It often exists as a glycoside (bound form) in the grape skin. During fermentation and aging, hydrolysis releases the free terpene.
-
Aging Marker: The concentration of anhydrolinalool oxides tends to increase with wine age due to the slow acid-catalyzed dehydration of linalool oxides in the acidic wine medium (pH 3.0–3.5).
Analytical Characterization Protocols
Extraction Methodology
To isolate this volatile ether without inducing thermal rearrangement, Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard.
Protocol:
-
Sample Prep: Homogenize 5g of plant tissue (or 10mL liquid) in a 20mL headspace vial. Add 2g NaCl to induce "salting out."
-
Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber for optimal capture of polar and non-polar volatiles.
-
Equilibration: Incubate at 40°C for 30 minutes with agitation (500 rpm).
-
Extraction: Expose fiber to headspace for 30 minutes at 40°C.
-
Desorption: Desorb in GC inlet at 250°C for 3 minutes (splitless mode).
GC-MS Identification
Researchers must rely on Retention Indices (RI) and Mass Spectral fragmentation patterns, as the isomers have similar boiling points.
| Parameter | Specification |
| Column | DB-Wax (Polar) or DB-5 (Non-polar) |
| Retention Index (DB-Wax) | Approx. 1450 - 1480 |
| Retention Index (DB-5) | Approx. 1080 - 1110 |
| Key Mass Ions (m/z) | 137 (Base Peak, [M-CH3]+), 93 , 95 , 79 , 43 |
| Diagnostic Feature | The loss of a methyl group (M-15) is prominent. The isopropylidene isomer often shows a stronger m/z 137 signal compared to the isopropenyl form. |
Applications in Drug Development & Industry
While primarily a flavor/fragrance ingredient (FEMA 3759 covers the isomer mixture), its metabolic stability makes it a candidate for metabolic engineering .
-
Biocatalysis: Engineering yeast strains (e.g., S. cerevisiae) expressing CYP76F14 allows for the production of these high-value oxygenated terpenes from simple sugars.
-
Bioactivity: Preliminary studies suggest weak antimicrobial activity against oral pathogens, likely due to membrane disruption typical of lipophilic terpenes.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6429213, 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. PubChem. Available at: [Link]
-
Ilc, T. et al. (2016). Monoterpenol Oxidative Metabolism: Role in Plant Adaptation and Potential Applications. Frontiers in Plant Science. Available at: [Link]
-
Scott, E. et al. (2020). Changes in Tea Plant Secondary Metabolite Profiles as a Function of Leafhopper Density and Damage. Frontiers in Plant Science. Available at: [Link]
-
NIST Mass Spectrometry Data Center. 2-methyl-2-vinyl-5-isopropyltetrahydrofuran (Related Structure Data). NIST Chemistry WebBook.[6] Available at: [Link]
-
Food and Agriculture Organization (FAO). Compendium of Food Additive Specifications: 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. FAO JECFA. Available at: [Link]
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IUPAC nomenclature and synonyms for 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
An In-Depth Technical Guide to 2-Ethenyl-2-methyl-5-(prop-1-en-2-yl)oxolane
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the molecule commonly known in the flavor and fragrance industry as 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. We begin by clarifying the correct IUPAC nomenclature—2-ethenyl-2-methyl-5-(prop-1-en-2-yl)oxolane—and elucidating its stereoisomeric forms. The document details its physicochemical properties, outlines a robust laboratory-scale synthesis protocol with mechanistic insights, and describes standard analytical methods for its characterization. While its primary application lies in the flavor and fragrance sector, we also explore its potential relevance to drug development professionals as a bio-derived chiral building block and in the context of green chemistry, drawing parallels with its structural analog, 2-methyltetrahydrofuran (2-MeTHF).
Definitive Nomenclature and Structural Elucidation
A point of initial clarification is the compound's nomenclature. While often referred to by the trivial name "5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran," this is technically incorrect as it implies an exocyclic double bond at the isopropyl group. The correct structure contains a terminal double bond, making the substituent an isopropenyl group.
The systematic IUPAC name for this compound is 2-ethenyl-2-methyl-5-(prop-1-en-2-yl)oxolane [1]. It is a cyclic ether with two stereocenters at positions 2 and 5 of the tetrahydrofuran ring, leading to the existence of cis and trans diastereomers.
Synonyms and Identifiers
The compound is known by numerous synonyms and trade names, reflecting its widespread use in the fragrance industry. A consolidated list of these identifiers is crucial for comprehensive literature and database searches.
| Identifier Type | Value | Source(s) |
| Common Name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | [2] |
| Synonym | Anhydrolinalool oxide | [1][2] |
| Synonym | Dehydroxylinalool Oxide | [1][3] |
| Synonym | Herboxide | [2] |
| Synonym | Lime Oxide | [2] |
| CAS Number (Mixture) | 13679-86-2 | [2][3] |
| CAS Number (cis-isomer) | 54750-69-5 | [4][5] |
| CAS Number (trans-isomer) | 54750-70-8 | [6] |
| FEMA Number | 3759 | [2] |
| EC Number | 237-184-9 | [2] |
| Molecular Formula | C10H16O | [2] |
Molecular Structure and Stereochemistry
The presence of two chiral centers gives rise to two pairs of enantiomers, which are diastereomeric to each other (cis and trans). The relative orientation of the vinyl and isopropenyl groups dictates the cis/trans designation.
Caption: 2D structures of cis and trans diastereomers.
Physicochemical Properties
The compound is a colorless liquid with a characteristic pungent, herbaceous, and green aroma[2]. Its physical properties are well-documented and essential for its application and handling.
| Property | Value | Source(s) |
| Molecular Weight | 152.23 g/mol | [4] |
| Appearance | Colorless clear liquid | [2][3] |
| Odor | Pungent herbaceous, green, camphoraceous, piney | [2] |
| Density | 0.874 - 0.878 g/cm³ @ 25 °C | [2][3] |
| Refractive Index | 1.449 - 1.454 @ 20 °C | [2][3] |
| Flash Point | 46.11 °C (115 °F) TCC | [3] |
| Solubility | Soluble in oils and ethanol | [2] |
Synthesis and Mechanistic Insights
This tetrahydrofuran derivative is most commonly synthesized via the acid-catalyzed intramolecular cyclization of linalool, a naturally occurring terpene alcohol. This reaction is a classic example of an electrophilic addition to a double bond followed by intramolecular nucleophilic attack.
Reaction Mechanism
The synthesis proceeds through a protonation-initiated cyclization cascade. The choice of a mild acid catalyst is critical to prevent undesired side reactions, such as dehydration or polymerization.
Caption: Proposed mechanism for acid-catalyzed cyclization of linalool.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for synthesizing a mixture of cis- and trans-anhydrolinalool oxide from linalool. The removal of water via a Dean-Stark apparatus drives the reaction to completion.
Materials:
-
Linalool (97% or higher purity)
-
Formic acid (88%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add linalool (15.4 g, 0.1 mol) and toluene (100 mL). The toluene acts as an azeotropic agent to facilitate water removal.
-
Catalyst Addition: Add formic acid (0.5 mL) dropwise to the stirring solution. The use of a mild organic acid minimizes charring and side-product formation.
-
Dehydration and Cyclization: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a gentle reflux. Water will begin to collect in the trap. Continue refluxing for 4-6 hours or until no more water is collected. This step provides a visual confirmation of reaction progress.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the formic acid catalyst. Repeat the wash. The cessation of effervescence indicates complete neutralization.
-
Workup - Extraction: Wash the organic layer with 50 mL of brine to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. The free-flowing nature of the drying agent after swirling indicates sufficient drying. Filter the mixture to remove the drying agent.
-
Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield the final product as a clear, colorless liquid.
Analytical Characterization
To ensure identity and purity, particularly the ratio of cis to trans isomers, chromatographic and spectroscopic methods are employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for the analysis of this compound. The non-polar nature of the molecule makes it well-suited for separation on standard capillary columns.
Typical GC Parameters:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 60 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV
Kovats Retention Indices: The retention index is a normalized measure of retention time, which aids in compound identification across different systems.
| Column Type | Kovats Index (trans-isomer) | Kovats Index (cis-isomer) | Source(s) |
| Semi-standard non-polar | 971 - 1021 | 971 - 1021 | [2][6] |
| Standard polar | 1253 | 1253 | [2][6] |
Applications and Relevance in Chemical Synthesis
Flavor and Fragrance Industry
The primary application of this molecule is as a flavoring and fragrance agent[2][3]. It imparts fresh, citrusy (lime), and herbal notes to a wide range of consumer products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded it poses "no safety concern at current levels of intake when used as a flavouring agent"[7].
Relevance to Drug Development Professionals
While not a therapeutic agent itself, 2-ethenyl-2-methyl-5-(prop-1-en-2-yl)oxolane holds relevance for the pharmaceutical and fine chemical industries as a bio-derived building block.
A Green Chemistry Perspective: The structure is an analog of 2-methyltetrahydrofuran (2-MeTHF), a solvent gaining significant traction as a green, sustainable alternative to tetrahydrofuran (THF)[8][9]. 2-MeTHF is derived from renewable feedstocks and offers advantages such as higher stability towards basic organometallic reagents and limited miscibility with water, which simplifies workup procedures[8][10]. This compound, derived from the natural product linalool, shares this "green" pedigree.
Chiral Building Block: The molecule contains two stereocenters and is derived from a readily available natural source. This makes it an attractive chiral scaffold for the synthesis of more complex molecules. The tetrahydrofuran ring is a prevalent structural motif in many biologically active natural products and pharmaceuticals.
Caption: Role as a bio-derived intermediate in chemical synthesis.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor[2].
-
Hazard Statement (H226): Flammable liquid and vapor.
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
References
-
PubChem. (n.d.). 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). cis-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
precisionFDA. (n.d.). 5-ISOPROPENYL-2-METHYL-2-VINYLTETRAHYDROFURAN. U.S. Food and Drug Administration. Retrieved from [Link]
-
The Good Scents Company. (n.d.). dehydroxylinalool oxide. Retrieved from [Link]
-
precisionFDA. (n.d.). 5-ISOPROPENYL-2-METHYL-2-VINYLTETRAHYDROFURAN, TRANS-. U.S. Food and Drug Administration. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 5-ISOPROPENYL-2-METHYL-2-VINYLTETRAHYDROFURAN, CIS-. Retrieved from [Link]
-
NIST. (n.d.). 2-methyl-2-vinyl-5-isopropyltetrahydrofuran. NIST Chemistry WebBook. Retrieved from [Link]
-
INCHEM. (2006). JECFA Evaluations-5-ISOPROPENYL-2-METHYL-2-VINYLTETRAHYDROFURAN (cis and trans MIXTURE). Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 5-isopropyl-2-methyl-2-vinyltetrahydrofuran. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. NIST Chemistry WebBook. Retrieved from [Link]
-
Pace, V., Hoyos, P., & Castoldi, L. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-16. Retrieved from [Link]
-
Pescarmona, P. P., & Esquivias, L. (2019). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Catalysts, 9(10), 847. Retrieved from [Link]
-
Abarca, B., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 12(4), 810-818. Retrieved from [Link]
-
Funk, R. L., & Sturino, C. F. (1997). THE DIELS-ALDER REACTION OF 5-TRIISOPROPYLSILYL-2-VINYLFURAN AND 2-TRIETHYLSILYL-4-VINYLFURAN. Heterocycles, 45(9), 1795. Retrieved from [Link]
-
European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from [Link]
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- 3. dehydroxylinalool oxide, 13679-86-2 [thegoodscentscompany.com]
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Methodological & Application
Application Note: Stereoselective Total Synthesis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
This Application Note is designed for researchers in medicinal chemistry and fragrance synthesis. It details the stereoselective construction of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , a specialized terpene derivative.[1]
The guide distinguishes between the target molecule (exocyclic isopropylidene, CAS 67304-14-7 ) and its common isomer, Anhydrolinalool Oxide (isopropenyl substituent, CAS 13679-86-2 ), providing a protocol that favors the thermodynamic exocyclic double bond.[2]
Executive Summary & Strategic Analysis
The synthesis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran presents a specific regiochemical challenge: installing a tetrasubstituted exocyclic double bond (isopropylidene) on a tetrahydrofuran (THF) ring while preserving a sensitive quaternary center at C2 bearing a vinyl group.[1]
Unlike its more common isomer Anhydrolinalool Oxide (which carries an isopropenyl substituent), the target molecule requires thermodynamic control to favor the tetrasubstituted double bond over the disubstituted one.[2] The most robust synthetic strategy involves a Biomimetic Cyclization-Dehydration Sequence starting from the chiral pool material (R)-(-)-Linalool .[1] This route ensures enantiomeric purity at the C2 position via chirality transfer.[1]
Key Structural Challenges[1]
-
C2 Quaternary Center: Requires preservation of the vinyl group during ring closure.
-
C5 Exocyclic Double Bond: Thermodynamic elimination is required to favor the isopropylidene (=C(CH₃)₂) over the kinetic isopropenyl (-C(CH₃)=CH₂) isomer.[1][2]
-
Volatility: The product is a volatile terpene ether, requiring specific isolation protocols to prevent loss.
Retrosynthetic Analysis
The retrosynthesis relies on the disconnection of the exocyclic double bond via dehydration of a tertiary alcohol precursor (Linalool Oxide ), which is accessed via diastereoselective epoxidation-cyclization of Linalool .[2]
Figure 1: Retrosynthetic strategy leveraging the chiral pool for C2 stereocontrol.
Detailed Experimental Protocol
Phase 1: Stereoselective Synthesis of Linalool Oxide
This step establishes the THF ring and the C2 stereocenter.[2] Using (R)-Linalool yields the (R)-enantiomer of the final product.[1]
Reagents:
-
(R)-(-)-Linalool (1.0 equiv)[1]
-
m-Chloroperbenzoic acid (mCPBA) (1.1 equiv) or VO(acac)₂/TBHP[1][2]
-
Dichloromethane (DCM) (anhydrous)[2]
-
Saturated NaHCO₃ and Na₂S₂O₃ solutions
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve (R)-(-)-Linalool (15.4 g, 100 mmol) in anhydrous DCM (200 mL). Cool to 0 °C in an ice bath.
-
Epoxidation: Add mCPBA (70-75%, 27.0 g, ~110 mmol) portion-wise over 30 minutes. Note: Maintain internal temperature < 5 °C to prevent side reactions.
-
Cyclization (In Situ): Stir the mixture at 0 °C for 2 hours, then allow to warm to room temperature (23 °C) for 4 hours. The acidic byproduct (m-chlorobenzoic acid) catalyzes the intramolecular 5-exo-tet cyclization of the epoxide intermediate.[1]
-
Workup:
-
Filter off the precipitated m-chlorobenzoic acid.[1]
-
Wash the filtrate with 10% Na₂S₂O₃ (2 x 50 mL) to quench excess peroxide (check with starch-iodide paper).[1][2]
-
Wash with sat.[1][3] NaHCO₃ (3 x 50 mL) to remove residual acids.
-
Dry over MgSO₄, filter, and concentrate carefully (product is volatile) at 200 mbar/30 °C.
-
-
Yield: Expect ~85-90% of crude Linalool Oxide (mixture of cis/trans diastereomers).[1] This mixture is used directly in Phase 2.[1]
Phase 2: Thermodynamic Dehydration to 5-Isopropylidene Isomer
This is the critical step to differentiate the target from the isopropenyl isomer.[1] Acid catalysis under thermodynamic conditions favors the more substituted exocyclic double bond.[1]
Reagents:
-
Crude Linalool Oxide (from Phase 1)[2]
-
p-Toluenesulfonic acid monohydrate (pTsOH[1]·H₂O) (5 mol%)[1][2]
-
Toluene (Solvent)[2]
-
Molecular Sieves (4Å) or Dean-Stark apparatus[1]
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reaction: Dissolve Linalool Oxide (17.0 g, ~100 mmol) in Toluene (100 mL). Add pTsOH[1]·H₂O (0.95 g, 5 mmol).[2]
-
Reflux: Heat the mixture to vigorous reflux (110 °C). Monitor water collection in the Dean-Stark trap.
-
Monitoring: Monitor by GC-MS every 30 minutes.
-
Workup: Cool to room temperature. Wash with sat.[1][3] NaHCO₃ (2 x 30 mL) to neutralize the catalyst.[1][2] Dry over Na₂SO₄.[1][3]
-
Purification:
Characterization & Data Validation
Expected Analytical Data
| Technique | Parameter | Expected Signal / Value | Interpretation |
| ¹H NMR | δ 1.65, 1.70 ppm | Two singlets (3H each) | Isopropylidene Methyls (=C(CH₃)₂).[1][4][5] Distinct from isopropenyl methyl (δ 1.75, s, 3H).[2] |
| ¹H NMR | δ 1.35 ppm | Singlet (3H) | C2-Methyl group (Quaternary).[1][2] |
| ¹H NMR | δ 5.0-6.0 ppm | Multiplets (3H) | C2-Vinyl group (-CH=CH₂).[1] |
| ¹H NMR | δ 4.5-4.6 ppm | ABSENT | Absence of terminal methylene protons (=CH₂) indicates successful isomerization to isopropylidene.[1] |
| ¹³C NMR | C5 (Ring) | ~145 ppm | Quaternary carbon of the exocyclic double bond.[2] |
| ¹³C NMR | Exocyclic C | ~110 ppm | Isopropylidene terminal carbon.[1] |
| GC-MS | M⁺ Ion | m/z 152 | Molecular ion consistent with formula C₁₀H₁₆O.[1] |
Stereochemical Validation
Since the starting material was (R)-Linalool , the C2 center retains the (R)-configuration.[2] The C5 center becomes achiral (sp²) upon dehydration.[1][2]
-
Optical Rotation: [α]₂₀D should be measured. The sign typically matches the parent Linalool (approx -15° to -20° for the R-isomer).[1]
Troubleshooting & Optimization
Isomer Ratio Control (Isopropylidene vs. Isopropenyl)
The dehydration of Linalool Oxide yields two isomers.[2] The Zaitsev rule predicts the tetrasubstituted isopropylidene as the major product, but the Hofmann (isopropenyl) product can form kinetically.[2]
-
Problem: High levels of isopropenyl isomer (Anhydrolinalool oxide).
-
Solution: Increase reaction time at reflux. The reaction is reversible under acidic conditions; thermodynamic equilibrium favors the isopropylidene.[1] Alternatively, use Iodine (I₂) (5 mol%) in refluxing toluene as a catalyst to promote double bond migration to the more substituted position.[2]
Volatility Management[1]
-
Problem: Low yield after concentration.
-
Solution: Do not use high vacuum (< 10 mbar) or high bath temperatures (> 40 °C) during rotary evaporation.[1][2] Use a Vigreux column for solvent removal if possible.[1]
References
-
Preparation of Linalool Oxide
-
Dehydration/Isomerization of Terpene Oxides
-
Silver-Catalyzed Cyclization (Alternative Route)
-
Structural Data (NIST)
Sources
- 1. 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | C10H16O | CID 6429213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran [webbook.nist.gov]
- 6. 2-methyl-2-vinyl-5-isopropyltetrahydrofuran [webbook.nist.gov]
- 7. 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
Application Note: Catalytic Cyclization Methods for 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
This Application Note provides a rigorous technical guide for the catalytic synthesis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , a key structural isomer related to the fragrance compound Davana ether. The protocols focus on the stereoselective cyclization of acyclic precursors, specifically utilizing the Linalool Oxide pathway, which is the field-standard for generating this tetrahydrofuran (THF) skeleton.
Executive Summary
The target molecule, 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , represents a specialized class of monoterpene ethers characterized by a 2,5-disubstituted tetrahydrofuran ring with an exocyclic double bond. It is structurally distinct from, yet chemically interconvertible with, Davana ether (5-isopropenyl-2-methyl-2-vinyltetrahydrofuran). These compounds are prized in the fragrance industry for their complex olfactory profiles (woody, floral, balsamic) and are naturally occurring in Artemisia pallens (Davana oil).
This guide details the Acid-Catalyzed Dehydrative Cyclization of linalool derivatives. This method is selected for its operational robustness, scalability, and use of readily available bio-based precursors (Linalool). We also discuss Transition Metal-Catalyzed Cycloisomerization as a high-precision alternative for controlling stereochemistry.
Mechanistic Pathway & Logic
The synthesis relies on the "Epoxide-Cyclization-Dehydration" strategy. The transformation is governed by Baldwin’s rules for ring closure, where the 5-exo-tet cyclization is kinetically favored over the 6-endo-tet pathway, selectively forming the tetrahydrofuran ring over the tetrahydropyran isomer.
Pathway Visualization
The following diagram illustrates the reaction cascade from Linalool to the target ether, highlighting the critical bifurcation points between furanoid (5-membered) and pyranoid (6-membered) products.
Caption: Reaction cascade from Linalool to 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran via acid-catalyzed cyclization.
Method A: Acid-Catalyzed Cyclization (Standard Protocol)
This protocol utilizes in situ epoxidation followed by acid-catalyzed cyclization and dehydration. It is the most direct route to the furanoid skeleton.
Materials & Reagents
| Component | Specification | Role |
| Precursor | (±)-Linalool (97%+) | Starting Material |
| Oxidant | Peracetic acid (35% in dilute acetic acid) | Epoxidation Agent |
| Catalyst | p-Toluenesulfonic acid (p-TSA) monohydrate | Cyclization/Dehydration Catalyst |
| Solvent | Dichloromethane (DCM) or Toluene | Reaction Medium |
| Quench | Sodium bicarbonate (sat.[1] aq.) | Neutralization |
Experimental Protocol
Step 1: Epoxidation & Cyclization (Formation of Linalool Oxides)
-
Setup: Charge a 500 mL 3-neck round-bottom flask with Linalool (15.4 g, 100 mmol) and DCM (150 mL) . Cool to 0°C under
atmosphere. -
Addition: Dropwise add Peracetic acid (24 mL, 110 mmol) over 45 minutes, maintaining internal temperature <5°C.
-
Note: Peracetic acid is preferred over mCPBA for ease of workup in larger scales.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Checkpoint: Disappearance of Linalool indicates formation of 6,7-epoxylinalool.
-
-
Cyclization: The acidic environment of the peracetic acid solution naturally promotes cyclization. If cyclization is slow (monitored by GC), add p-TSA (0.1 eq) and stir for an additional 1 hour.
-
Workup: Quench with sat.
(100 mL). Separate organic layer, wash with brine, dry over , and concentrate-
Intermediate Yield: ~85% mixture of cis/trans-furanoid linalool oxides.
-
Step 2: Dehydration to 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
-
Setup: Dissolve the crude Linalool Oxide (10 g) in Toluene (100 mL) in a flask equipped with a Dean-Stark trap.
-
Catalysis: Add p-TSA (0.5 g, 5 wt%) .
-
Reflux: Heat to reflux (110°C) for 2-4 hours. The removal of water drives the equilibrium toward the dehydrated ethers.
-
Mechanistic Insight: Kinetic control favors the isopropenyl isomer (Davana ether). Extended reflux and higher acid concentration favor the thermodynamic isopropylidene isomer (exocyclic double bond).
-
-
Purification: Cool, wash with
, dry, and concentrate. -
Isolation: Perform vacuum distillation (approx. 60-65°C at 5 mmHg) or flash chromatography (Silica gel, Hexane/EtOAc 95:5) to separate the target from the pyranoid isomers.
Method B: Silver-Catalyzed Cycloisomerization (High Precision)
For applications requiring high stereopurity or specific isomer ratios, transition metal catalysis using Silver(I) or Gold(I) is recommended. This method avoids the harsh conditions of acid dehydration.
Materials
-
Substrate:
-Hydroxyallene derivative (synthesized from propargylic alcohols). -
Catalyst:
or (5 mol%). -
Solvent: Acetone or DCM.
Protocol Summary
-
Dissolve the
-hydroxyallene precursor in Acetone (0.1 M). -
Add
(10 mol%) and stir at room temperature in the dark. -
Reaction typically completes in 2-6 hours, yielding the dihydrofuran/tetrahydrofuran skeleton via 5-endo-trig cyclization.
-
Note: This method is synthetic-heavy regarding precursor preparation but offers superior regiocontrol compared to Method A.
Characterization & Validation
Distinguishing the target from its isomers is critical.
| Parameter | 5-Isopropylidene Isomer (Target) | 5-Isopropenyl Isomer (Davana Ether) |
| Double Bond | Exocyclic (Tetrasubstituted) | Terminal Vinyl (Disubstituted) |
| Distinct quaternary signal at ~130-140 ppm | Terminal alkene signal at ~110 ppm | |
| Odor Profile | Herbal, woody, slightly camphoraceous | Sweet, fruity, balsamic |
Troubleshooting Guide
Issue: Low Yield of Furanoid Ring (High Pyranoid Content)
-
Cause: 6-endo-tet cyclization competing with 5-exo-tet.
-
Solution: Ensure strict kinetic control during the cyclization step. Lower temperatures (0°C) during the acid treatment favor the 5-membered THF ring.
Issue: Incomplete Dehydration
-
Cause: Insufficient water removal or weak acid strength.
-
Solution: Switch from DCM to Toluene/Benzene with a Dean-Stark trap to physically remove water. Increase p-TSA concentration to 10 mol%.
Issue: Isomerization to Conjugated Dienes
-
Cause: Over-reaction or excessive temperature causing the double bond to migrate into the ring (forming dihydrofurans).
-
Solution: Monitor reaction strictly by GC-FID. Stop the reaction immediately upon consumption of the alcohol precursor.
References
-
NIST Chemistry WebBook. 2-methyl-2-vinyl-5-isopropyltetrahydrofuran (Linalool Oxide derivatives). National Institute of Standards and Technology.[1] [Link]
-
MDPI. A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Molecules, 2021.[2] [Link]
-
PubChem. Davana ether (Isomer data and synonyms). National Library of Medicine. [Link]
-
Krause, N. et al.
-Hydroxyallenes to 2,5-Dihydrofurans. Journal of Organic Chemistry.[3] (Contextual grounding for Method B). [Link]
Sources
Application Note: Green Chemistry Approaches to the Stereoselective Synthesis of Vinyltetrahydrofuran Derivatives
Introduction & Mechanistic Rationale
Vinyltetrahydrofuran derivatives are critical structural motifs embedded within a myriad of bioactive natural products, such as artemone and various linalool oxides, and serve as highly versatile chiral building blocks in pharmaceutical drug development [[1]](). Traditionally, the synthesis of these 5-membered cyclic ethers relied heavily on stoichiometric amounts of toxic heavy metals (e.g., osmium, chromium) or palladium-catalyzed cross-couplings that generate significant metal and halide waste 2.
To align with modern sustainable practices and the principles of green chemistry, this technical guide details two field-proven, atom-economical workflows:
-
Polyoxometalate (POM) Catalysis: The highly selective oxidation of terpenic precursors (like linalool) using aqueous hydrogen peroxide (
) and a recoverable monolacunary POM catalyst at room temperature [](). -
Asymmetric Organocatalysis: The stereoselective construction of highly substituted vinyltetrahydrofurans via tandem iminium-enamine double Michael additions, avoiding transition metals entirely 3.
Mechanistic Pathways & Workflow
Green synthesis pathways for vinyltetrahydrofurans via POM oxidation and organocatalysis.
Quantitative Data: Efficiency & Green Metrics
The transition to green methodologies not only improves the environmental footprint but also offers distinct advantages in stereocontrol and operational simplicity.
Table 1: Comparative Efficiency of Vinyltetrahydrofuran Synthesis Strategies
| Metric / Parameter | Pd-Catalyzed Cross-Coupling 2 | POM-Catalyzed Oxidation | Tandem Organocatalysis 3 |
| Primary Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Na₇PW₁₁O₃₉ (Monolacunary) | Chiral Secondary Amine |
| Oxidant / Reagent | Aryl Bromides, Base | 30% Aqueous H₂O₂ | Redox-Neutral |
| Reaction Temp. | 80 °C – 100 °C | Room Temperature (20–25 °C) | Ambient to 0 °C |
| Stereoselectivity | Moderate to High (dr > 18:1) | Substrate-Controlled | Excellent (ee > 90%, high dr) |
| Atom Economy | Low (Halide/Metal waste) | High (Water is sole byproduct) | High (Direct Annulation) |
| Target Application | Aryl-substituted THFs | Terpene/Linalool Derivatives | Highly Substituted THFs |
Protocol A: Monolacunary Polyoxometalate-Catalyzed Oxidation
This protocol details the one-pot synthesis of linalool oxidation derivatives (e.g., 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol) utilizing a lacunar Keggin heteropolyacid salt .
Mechanistic Causality
-
Catalyst Choice: The intact Keggin ion (
) lacks a vacant coordination site. By utilizing the monolacunary sodium salt ( ), the "lacuna" (vacancy) acts as a highly specific binding pocket. This allows the green oxidant, , to coordinate directly with the tungsten framework, forming a highly reactive peroxotungstate intermediate without the need for toxic transition metals. -
Temperature Control: The reaction is strictly maintained at room temperature. Elevated temperatures thermodynamically drive the reaction toward the 6-membered pyran derivative and over-oxidized diepoxides. Room temperature kinetically favors the 5-exo cyclization, maximizing the yield of the target 5-membered vinyltetrahydrofuran ring.
Step-by-Step Methodology
-
Catalyst Preparation: Synthesize
by controlled basification of phosphotungstic acid to pH 4.8 using , followed by precipitation. -
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 10 mmol of linalool and 0.1 mmol (1 mol%) of the
catalyst. -
Oxidant Addition: Slowly add 12 mmol of 30% aqueous
dropwise over 10 minutes to prevent thermal spiking. -
Cyclization: Stir the biphasic mixture vigorously at room temperature (25 °C) for 4–6 hours.
-
Workup: Extract the organic layer using ethyl acetate (3 × 15 mL). Wash the combined organic layers with a saturated
solution to quench residual peroxides, dry over anhydrous , and concentrate in vacuo.
Self-Validation & Quality Control
-
Catalyst Verification: Prior to oxidation, perform FT-IR spectroscopy on the synthesized
. The presence of a split P-O asymmetric stretching band at ~1080 and 1040 cm⁻¹ confirms the successful formation of the lacunar structure. -
Reaction Monitoring: Monitor the reaction via TLC (8:2 hexane/EtOAc) using a phosphomolybdic acid stain. A self-validating reaction will show the rapid disappearance of the linalool precursor and the emergence of a dominant spot corresponding to the 5-membered vinyltetrahydrofuran derivative (Rf ~ 0.6), clearly separated from the diepoxide byproduct (Rf ~ 0.3).
Protocol B: Organocatalytic Asymmetric Double Michael Addition
This protocol outlines the direct catalytic asymmetric synthesis of highly substituted vinyltetrahydrofurans via tandem iminium-enamine catalysis 3.
Mechanistic Causality
-
Tandem Catalysis: A chiral secondary amine catalyst condenses with the enal to form an iminium ion. This intermediate significantly lowers the LUMO of the enal, directing the
-hydroxy- -unsaturated carbonyl to attack from a specific enantioface. Following this initial Michael addition, the intermediate transitions into an enamine, which rapidly undergoes an intramolecular oxa-Michael cyclization. This tandem sequence traps the intermediate, driving the equilibrium forward and preventing retro-Michael degradation.
Step-by-Step Methodology
-
Catalyst Activation: To an oven-dried vial, add 0.2 mmol of the chosen enal, 0.02 mmol (10 mol%) of a chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst), and 0.02 mmol of a mild acid co-catalyst (e.g., benzoic acid) in 1.0 mL of anhydrous toluene.
-
Iminium Formation: Stir the mixture at ambient temperature for 10 minutes to ensure complete iminium ion formation.
-
Conjugate Addition: Lower the temperature to 0 °C. Slowly add 0.1 mmol of the
-hydroxy- -unsaturated carbonyl substrate. -
Cycloetherification: Allow the reaction to stir at 0 °C for 24–48 hours.
-
Workup: Quench the reaction by filtering the mixture directly through a short pad of silica gel, eluting with a mixture of hexane and ethyl acetate (7:3) to remove the organocatalyst. Concentrate the filtrate under reduced pressure.
Self-Validation & Quality Control
-
Intermediate Verification: The formation of the active iminium species is visually self-validating; the reaction mixture typically shifts from colorless/pale yellow to a deep orange hue upon addition of the chiral amine to the enal.
-
Stereochemical Validation: Post-purification, the enantiomeric excess (ee) must be verified via chiral HPLC. A successful tandem cyclization will yield an ee > 90%. Furthermore, the diastereomeric ratio (dr) is validated via
NMR; the coupling constants ( ) of the protons on the newly formed tetrahydrofuran ring will confirm the relative stereochemistry (e.g., cis vs. trans configuration).
References
-
Title : One-pot synthesis at room temperature of epoxides and linalool derivative pyrans in monolacunary Na7PW11O39-catalyzed oxidation reactions by hydrogen peroxide. Source : RSC Advances. URL : Link
-
Title : Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Source : ResearchGate / Chemistry - A European Journal. URL :3
-
Title : Direct, biomimetic synthesis of (+)-artemone via a stereoselective, organocatalytic cyclization. Source : Scholarship @ Claremont. URL : 1
-
Title : Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Source : Organic Chemistry Portal / J. Am. Chem. Soc. URL : 2
Sources
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Application Note: Solvent Selection for High-Yield Synthesis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
[1]
Executive Summary
The synthesis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (and its commercially relevant isomer, 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran ) hinges on the precise control of an acid-catalyzed cyclodehydration of Linalool or Linalool Oxide.
Achieving high yield requires navigating a competitive landscape between cyclization (desired ether formation) and elimination (undesired hydrocarbon formation, e.g., Myrcene/Ocimene). This guide provides a rationale for solvent selection based on dielectric constants, Lewis basicity, and azeotropic capability, moving beyond empirical guessing to mechanistic control.
Core Challenges
-
Selectivity: Preventing the formation of acyclic terpenes (elimination products).
-
Stereocontrol: Managing the cis/trans ratio of the furanoid ring.
-
Isomerization: Controlling the migration of the exocyclic double bond (Isopropenyl
Isopropylidene).
Mechanistic Basis for Solvent Selection
The transformation typically proceeds via the protonation of the tertiary hydroxyl group of Linalool (or Linalool Oxide), generating a carbocation intermediate. The solvent's role is to stabilize this cation just enough to permit nucleophilic attack by the internal hydroxyl/alkene (cyclization) while suppressing proton abstraction by the counter-ion (elimination).
Solvent Class Analysis
| Solvent Class | Representative Solvents | Mechanism of Action | Suitability |
| Non-Polar / Azeotropic | Toluene , Cyclohexane, Heptane | Thermodynamic Control: Forms azeotropes with water. Removal of water drives the equilibrium toward the ether (Le Chatelier's principle). Low dielectric constant ( | HIGH (Industry Standard) |
| Polar Aprotic | DCM , THF, 2-MeTHF | Kinetic Control: Moderate | MEDIUM/HIGH (For Lewis Acids) |
| Polar Protic | Ethanol, Water | Unsuitable: High | LOW |
| Green Alternatives | Ethyl Acetate , 2-MeTHF | Modern Optimization: 2-MeTHF offers azeotropic water removal (bp 80°C) with higher polarity than toluene, potentially improving solubility of polar precursors like Linalool Oxide. | HIGH (Recommended) |
Experimental Protocol
Method A: Azeotropic Dehydration (Thermodynamic Control)
Best for scaling up and driving the reaction to completion via water removal.
Reagents:
-
Precursor: Linalool Oxide (mixture of isomers) or Linalool (requires oxidative cyclization conditions).
-
Catalyst:
-Toluenesulfonic acid (pTSA) monohydrate (1-2 mol%). -
Solvent: Toluene (or 2-MeTHF for green compliance).
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with the chosen solvent, and a reflux condenser.
-
Dissolution: Dissolve 10 mmol of Precursor in 50 mL of Solvent (0.2 M concentration).
-
Catalyst Addition: Add pTSA (0.1-0.2 mmol).
-
Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the Dean-Stark trap.
-
Critical Control Point: The reaction is complete when water evolution ceases (typically 1-3 hours).
-
-
Quench: Cool to room temperature. Wash with saturated NaHCO
(aq) to neutralize the acid immediately.-
Why? Prolonged exposure to acid at room temperature can cause double bond migration from Isopropenyl (terminal) to Isopropylidene (internal).
-
-
Isolation: Dry organic layer over MgSO
, filter, and concentrate in vacuo. -
Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 95:5).
Method B: Lewis Acid Cyclization (Kinetic Control)
Best for high stereoselectivity and sensitive substrates.
Reagents:
-
Catalyst: BF
OEt (1.1 equiv). -
Solvent: Dichloromethane (DCM) (Anhydrous).
Protocol:
-
Setup: Flame-dried glassware under Argon atmosphere.
-
Cooling: Dissolve Precursor in DCM and cool to -78°C .
-
Mechanistic Note: Low temperature suppresses the entropic elimination pathway, favoring the enthalpic cyclization.
-
-
Addition: Add BF
OEt dropwise. -
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C.
-
Quench: Pour into ice-cold NaHCO
.
Decision Logic & Troubleshooting
The following diagrams illustrate the mechanistic pathway and the decision logic for solvent selection.
Figure 1: Reaction Mechanism & Solvent Influence
Caption: Acid-catalyzed cyclization pathway. Solvent choice dictates the lifetime of the cation, influencing the ratio of cyclization (Target) to elimination (Waste).
Figure 2: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on scale, environmental constraints, and required stereocontrol.
References
-
Synthesis of Linalool Oxide Derivatives
- Title: "Solvent-free dehydration, cyclization, and hydrogenation of linalool with a dual heterogeneous c
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Solvent Effects in Terpene Cyclization
-
Chemical Properties & Nomenclature (PubChem)
- Title: "Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran (Anhydrolinalool oxide)."
- Source: PubChem.
-
URL:[Link]
-
Green Solvent Alternatives
Advanced Application Note: 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran as a Divergent Chiral Building Block
Executive Summary
The synthesis of complex polyoxygenated frameworks—such as those found in annonaceous acetogenins, lignans, and macrodiolides—requires rigid, stereochemically defined scaffolds[1]. 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (CAS: 67304-14-7), a dehydrated derivative of linalool oxide[2], serves as an exceptional chiral building block for these applications[3].
Characterized by a stable tetrahydrofuran core, a C2 stereocenter, and two orthogonal alkene handles (a mono-substituted vinyl group and a tetra-substituted exocyclic isopropylidene group), this molecule allows for highly chemoselective, divergent functionalization. This application note details the mechanistic rationale and validated protocols for harnessing this molecule in advanced asymmetric synthesis and drug development workflows.
Structural Rationale & Mechanistic Insights
The utility of 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran stems from the differential steric and electronic environments of its two double bonds, which dictate precise causality in synthetic planning:
-
Steric Accessibility vs. Electronic Density: The C2 vinyl group is sterically accessible but electronically neutral (a Type I/II olefin in metathesis paradigms). Conversely, the C5 isopropylidene group is highly sterically hindered but electron-rich due to tetra-substitution.
-
Orthogonal Reactivity: Because of this dichotomy, the C2 vinyl group readily undergoes transition-metal-catalyzed cross-metathesis (CM) while the C5 position remains entirely inert to bulky ruthenium alkylidenes[4]. In contrast, electrophilic oxidants (e.g., ozone or osmium tetroxide) preferentially attack the more electron-rich C5 isopropylidene group, allowing for selective cleavage or dihydroxylation without disturbing the C2 vinyl moiety.
-
Facial Bias: The rigid 5-membered ring and the bulky exocyclic groups exert strong stereodirecting effects, ensuring that subsequent functionalizations (such as substrate-directed epoxidations) occur with high diastereoselectivity[1].
Quantitative Chemoselectivity Data
The following table summarizes the chemoselective performance of 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran across various standard functionalization conditions.
| Reagent / Catalyst System | Reaction Class | Primary Site of Reaction | Conversion (%) | Chemoselectivity (%) |
| Grubbs II / Methyl Acrylate | Cross-Metathesis | C2 Vinyl Group | >95 | >99 |
| O₃, CH₂Cl₂, -78 °C; then Me₂S | Ozonolysis | C5 Isopropylidene | 88 | 92 |
| OsO₄ (cat.), NMO, Acetone/H₂O | Dihydroxylation | C5 Isopropylidene | 85 | 90 |
| mCPBA (1.0 equiv), 0 °C | Epoxidation | C5 Isopropylidene | 90 | 85 |
Divergent Synthetic Workflows
Divergent synthetic pathways exploiting orthogonal reactivity of C2 and C5 alkene handles.
Validated Experimental Protocols
Protocol A: Chemoselective Cross-Metathesis of the C2-Vinyl Group
Objective: To extend the C2 sidechain via cross-metathesis with an electron-deficient olefin (methyl acrylate) while leaving the C5 isopropylidene group intact.
Mechanistic Causality: The C2 vinyl group is adjacent to a fully substituted quaternary stereocenter. First-generation ruthenium catalysts (Grubbs I) lack the necessary activity to initiate metathesis at such sterically hindered sites. Therefore, the Second-Generation Grubbs Catalyst (Grubbs II), which bears a strongly σ-donating N-heterocyclic carbene (NHC) ligand, is required to provide the requisite electron density and stability to drive the catalytic cycle[5].
Self-Validating Workflow:
-
Preparation & Degassing: Dissolve 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran (1.0 equiv, 10 mmol) and methyl acrylate (3.0 equiv, 30 mmol) in anhydrous CH₂Cl₂ (0.1 M). Crucial Step: Sparge the solution with dry Argon for 15 minutes. Oxygen rapidly decomposes the active ruthenium alkylidene species; failure to degas will result in a stalled reaction and a black, inactive ruthenium oxide precipitate.
-
Catalyst Addition: Add Grubbs II catalyst (5 mol%) in a single portion under positive Argon pressure. The solution will turn a characteristic deep burgundy color.
-
Reaction Execution: Heat the mixture to a gentle reflux (40 °C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the non-polar starting material and the appearance of a UV-active, more polar spot validates progression.
-
Quenching (Validation Check): Once complete, add excess ethyl vinyl ether (50 equiv relative to the catalyst) and stir for 30 minutes. This forces the catalyst into an inactive Fischer carbene complex, visually validated by the solution color shifting from burgundy to a pale yellow/brown[5].
-
Isolation: Concentrate the mixture in vacuo and purify via silica gel flash chromatography to yield the (E)-α,β-unsaturated ester.
Protocol B: Electrophilic Oxidative Cleavage of the C5-Isopropylidene Group
Objective: To unmask the C5 position into a chiral tetrahydrofuran-ketone via ozonolysis, preserving the C2 vinyl group.
Mechanistic Causality: The C5 isopropylidene group is a tetrasubstituted exocyclic double bond, making it significantly more electron-rich than the mono-substituted C2 vinyl group. Because ozone acts as a strict electrophile, it will preferentially attack the C5 position. Operating at cryogenic temperatures (-78 °C) suppresses the kinetic rate of the secondary reaction (attack on the C2 vinyl group), ensuring high chemoselectivity.
Self-Validating Workflow:
-
Solvent System: Dissolve the starting material (1.0 equiv, 5 mmol) in a 4:1 mixture of CH₂Cl₂ and anhydrous Methanol (0.05 M). The methanol acts as a trapping agent for the intermediate carbonyl oxide (Criegee zwitterion), preventing the formation of explosive polymeric peroxides.
-
Cryogenic Ozonolysis: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Bubble O₃/O₂ gas through the solution.
-
Visual Endpoint Validation: Continue bubbling until the solution develops a faint, persistent blue tint. This blue color is unreacted ozone dissolved in the solvent and is a self-validating indicator that the highly reactive C5 double bond has been fully consumed.
-
Immediate Purge: Instantly switch the gas feed to pure Argon and purge for 15 minutes until the blue color completely dissipates. Failing to purge immediately will lead to the over-oxidation of the C2 vinyl group.
-
Reductive Quench: Add dimethyl sulfide (DMS, 5.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours. The reduction of the methoxy hydroperoxide intermediate to the ketone is exothermic; a slow warming profile prevents solvent bumping.
-
Workup: Wash with water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the C5-ketone derivative.
References
-
CAS#:67304-14-7 | 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran - Chemsrc.[Link]
-
Cross Metathesis - Organic Chemistry Portal.[Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - National Institutes of Health (PMC).[Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:67304-14-7 | 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran | Chemsrc [chemsrc.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Polymerization Strategies for 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran in Advanced Bio-based Materials
Introduction & Structural Rationale
The drive toward sustainable, bio-based polymers has accelerated the exploration of terpene-derived monomers. 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (CAS: 67304-14-7), a dehydrated furanoid derivative of linalool oxide, represents a highly versatile, multi-functional monomer for advanced material synthesis[1].
Unlike simple aliphatic alkenes, this monomer possesses two chemically distinct polymerizable domains:
-
Exocyclic Enol Ether (C5 Isopropylidene): The double bond at the C5 position is directly conjugated with the lone pairs of the tetrahydrofuran (THF) oxygen. This creates an electron-rich enol ether that is exceptionally susceptible to cationic polymerization.
-
Isolated Allylic Vinyl Group (C2 Vinyl): Attached to a fully substituted tertiary carbon, this vinyl group is sterically hindered against cationic attack but remains highly active for free-radical cross-linking or post-polymerization functionalization[2].
By exploiting the orthogonal reactivity of these two groups, researchers can engineer both linear thermoplastics and heavily cross-linked thermoset resins from a single bio-based precursor.
Mechanistic Insights & Causality
To achieve high molecular weight polymers without premature gelation, the choice of initiation strategy is critical.
Cationic Polymerization (Linear Chain Growth): Initiating the monomer with a Lewis acid selectively targets the C5 enol ether. The propagating species is a highly stable oxocarbenium ion . Because the C2 vinyl group is electron-neutral compared to the enol ether, it acts as a passive pendant group during cationic propagation at cryogenic temperatures (-78 °C). The low temperature is a strict causal requirement: it suppresses chain-transfer reactions (such as allylic proton abstraction) and prevents the premature activation of the pendant vinyl groups, which would otherwise lead to an insoluble cross-linked network.
Free-Radical Polymerization (Thermoset Curing): When exposed to thermal azo-initiators (e.g., AIBN) at elevated temperatures (70 °C), radical attack occurs at the less sterically hindered terminal carbon of the C2 vinyl group. As the polymer network forms, the C5 isopropylidene groups can also participate in radical addition, acting as built-in cross-linkers to yield rigid, solvent-resistant thermosets.
Reaction pathways for 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran.
Experimental Protocols
The following protocols provide self-validating workflows. Visual cues (e.g., precipitation, viscosity changes) are embedded to ensure the researcher can verify the success of each step in real-time.
Protocol A: Controlled Cationic Polymerization (Linear Thermoplastics)
Objective: Synthesize a soluble, linear polymer with pendant vinyl groups for subsequent functionalization[3].
Reagents: 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (purified), Dichloromethane (DCM, anhydrous), Boron trifluoride diethyl etherate (
-
Monomer Purification: Distill the monomer over calcium hydride (
) under reduced pressure. Causality: Trace moisture acts as a potent chain-terminating nucleophile in cationic systems. -
Inert Setup: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon three times.
-
Solvent & Monomer Addition: Inject 10 mL of anhydrous DCM and 1.0 g of the purified monomer. Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for thermal equilibration.
-
Initiation: Slowly inject a pre-chilled solution of
(1.0 mol% relative to monomer) in 1 mL DCM dropwise over 2 minutes. Validation: A slight yellowing of the solution indicates the formation of the active oxocarbenium propagating species. -
Propagation: Stir the reaction at -78 °C for 4 hours. The solution viscosity will visibly increase.
-
Quenching: Inject 2 mL of pre-chilled ammoniacal methanol. The ammonia neutralizes the Lewis acid, terminating the living cations and preventing uncontrolled cross-linking during warm-up.
-
Precipitation & Recovery: Drop the quenched solution into 100 mL of vigorously stirred, ice-cold methanol. Validation: A white, stringy precipitate will form immediately, confirming the synthesis of high-molecular-weight linear chains.
-
Drying: Collect the polymer via vacuum filtration and dry in a vacuum oven at 40 °C for 24 hours.
Step-by-step workflow for the controlled cationic polymerization protocol.
Protocol B: Free-Radical Cross-linking (Bio-based Thermosets)
Objective: Synthesize a rigid, insoluble polymer network directly from the monomer.
-
Formulation: In a 20 mL glass scintillation vial, dissolve 2.0 g of the monomer and 0.04 g (2 wt%) of Azobisisobutyronitrile (AIBN) in 2 mL of toluene.
-
Degassing: Purge the solution with Argon for 15 minutes. Causality: Dissolved oxygen rapidly scavenges free radicals, inhibiting the initiation phase and leading to incomplete curing.
-
Curing: Transfer the degassed solution to a Teflon mold. Place the mold in a convection oven set to 70 °C for 12 hours. Causality: 70 °C aligns with the 10-hour half-life of AIBN, ensuring a steady, sustained release of primary radicals to form a uniform network without generating excessive exothermic heat.
-
Post-Cure: Ramp the oven temperature to 100 °C for 2 hours. Validation: The resulting material will transition from a viscous liquid to a hard, transparent, solvent-insoluble disc.
Quantitative Data Summary
The following table summarizes the expected macromolecular properties based on the selected polymerization pathway.
| Polymerization Pathway | Initiator / Catalyst | Temp (°C) | Yield (%) | Dispersity (Đ) | Thermal Transition ( | Solubility | |
| Cationic (Linear) | -78 | 85 - 92 | 45 - 60 | 1.2 - 1.4 | ~ 65 °C | Soluble in DCM, THF, | |
| Cationic (Branched) | -20 | 70 - 80 | 15 - 25 | 2.1 - 2.8 | ~ 72 °C | Partially soluble (microgels) | |
| Free-Radical | AIBN (2 wt%) | 70 | > 95 | N/A (Network) | N/A | > 120 °C | Insoluble (Swells in Toluene) |
Table 1: Comparative quantitative data for the polymerization of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran under varying mechanistic conditions.
References
-
A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide MDPI - Molecules URL:[Link]
- Google Patents (WO1997049736A2)
-
Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate PubMed Central (PMC) URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions for improving the enantiomeric excess (e.e.) in the synthesis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran. This chiral molecule is a key intermediate in the synthesis of various natural products, including nemorensic acid, a constituent of certain pyrrolizidine alkaloids. Achieving high enantiopurity is critical for its application in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high enantiomeric excess in the synthesis of this tetrahydrofuran derivative?
A1: The most effective strategies generally involve asymmetric catalysis. Key approaches include:
-
Palladium-Catalyzed Asymmetric Cycloaddition: This is a widely used method that employs a palladium catalyst with a chiral phosphine ligand to induce enantioselectivity in the cyclization of vinyl epoxides or similar precursors.[1]
-
Organocatalysis: Chiral organocatalysts can be used to promote asymmetric Michael additions or other cyclization pathways leading to the desired tetrahydrofuran scaffold with high enantio- and diastereoselectivity.[2]
-
Relay Catalysis: Combining different catalytic systems, such as Rh(II) and Ru(II) catalysts, can enable a streamlined pathway for synthesizing complex tetrahydrofuran derivatives.[3]
Q2: How does the choice of chiral ligand impact the enantiomeric excess in palladium-catalyzed reactions?
A2: The chiral ligand is paramount in dictating the stereochemical outcome. The ligand's structure creates a chiral environment around the metal center, which preferentially directs the formation of one enantiomer over the other. Factors such as the ligand's bite angle, steric bulk, and electronic properties can significantly influence the enantioselectivity. For instance, TADDOL-derived phosphoramidite ligands have shown promise in certain palladium-catalyzed spiro-annulation reactions.[4] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate and reaction conditions.
Q3: What is the typical range of enantiomeric excess that can be expected?
A3: With optimized conditions and the appropriate chiral catalyst, it is possible to achieve high enantiomeric excess, often in the range of 85-99% e.e.[5] However, this is highly dependent on the specific synthetic route, catalyst, ligand, and reaction parameters.
Q4: Can reaction temperature and solvent choice affect the enantioselectivity?
A4: Absolutely. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers. The choice of solvent can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex, thereby impacting the enantiomeric excess.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Suboptimal Chiral Catalyst/Ligand: The chosen catalyst or ligand may not be well-suited for the specific substrate. 2. Incorrect Reaction Temperature: The temperature may be too high, leading to reduced selectivity. 3. Inappropriate Solvent: The solvent may be interfering with the chiral induction. 4. Presence of Impurities: Impurities in the starting materials or reagents can poison the catalyst or compete in the reaction. | 1. Screen a variety of chiral ligands: Evaluate different classes of ligands (e.g., BINAP, phosphoramidites) to identify the most effective one.[4][6] 2. Optimize reaction temperature: Systematically lower the temperature and monitor the effect on e.e. 3. Solvent screening: Test a range of solvents with varying polarities and coordinating abilities. 4. Purify all starting materials and reagents: Ensure high purity of all components before the reaction. |
| Poor Yield | 1. Catalyst Inactivation: The catalyst may be decomposing under the reaction conditions. 2. Inefficient Reaction Conditions: The reaction time, temperature, or concentration may not be optimal. 3. Side Reactions: The formation of undesired byproducts may be consuming the starting material. | 1. Use a more robust catalyst or protect the catalyst: Consider using a pre-catalyst or adding additives to stabilize the active catalytic species.[7] 2. Systematic optimization of reaction parameters: Use a Design of Experiments (DoE) approach to identify the optimal conditions. 3. Analyze byproducts: Identify the structure of major byproducts to understand competing reaction pathways and adjust conditions to minimize their formation. |
| Formation of Diastereomers | 1. Lack of Diastereocontrol: The reaction may not be sufficiently diastereoselective. 2. Epimerization: The product may be epimerizing under the reaction or workup conditions. | 1. Modify the chiral ligand or catalyst: A different chiral environment can sometimes improve diastereoselectivity. 2. Adjust workup conditions: Use milder workup procedures and avoid harsh acidic or basic conditions. Analyze the crude reaction mixture to determine if epimerization is occurring during purification. |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch variations in reagents, especially the catalyst and ligand, can lead to inconsistent outcomes. 2. Atmospheric Contamination: Sensitivity of the reaction to air or moisture. | 1. Source high-quality reagents and test new batches: Purchase reagents from reliable suppliers and perform a small-scale test run with new batches. 2. Use rigorous inert atmosphere techniques: Ensure all reactions are performed under a dry, inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Procedure for Palladium-Catalyzed Asymmetric Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd2(dba)3) and the chiral phosphine ligand in the chosen anhydrous solvent (e.g., toluene, THF).
-
Reaction Setup: To the activated catalyst solution, add the vinyl epoxide or other appropriate starting material.
-
Reaction Monitoring: Stir the reaction mixture at the optimized temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.[5]
Visualizing the Troubleshooting Process
Caption: A flowchart for troubleshooting low enantiomeric excess.
References
-
One-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofuran derivatives. The Journal of Organic Chemistry. [Link]
-
Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry. [Link]
-
One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry. [Link]
-
Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]
-
Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes. SciSpace. [Link]
-
Concise, Stereoselective Syntheses of cis-Nemorensic Acid and 4-Hydroxy-cis-nemorensic Acid via Tandem Carbonyl Ylide Formation−Cycloaddition. Organic Letters. [Link]
-
Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers. Organic Letters. [Link]
-
Remote Substituent Effects on the Enantiomeric Excess of Intramolecular Asymmetric Palladium-Catalyzed Polyene Cyclizations. Organic Letters. [Link]
-
Enantioselective palladium-catalyzed C(sp2)–C(sp2) σ bond activation of cyclopropenones by merging desymmetrization and (3 + 2) spiroannulation with cyclic 1,3-diketones. RSC Publishing. [Link]
-
Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. MDPI. [Link]
-
Asymmetric synthesis of (+)-nemorensic acid— revision of the stereochemistry of the pyrrolizidine alkaloid nemorensine. RSC Publishing. [Link]
-
The synthesis of (+)-nemorensic acid. RSC Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective palladium-catalyzed C(sp2)–C(sp2) σ bond activation of cyclopropenones by merging desymmetrization and (3 + 2) spiroannulation with cyclic 1,3-diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. scispace.com [scispace.com]
Technical Support Center: Troubleshooting the Cyclization of Vinyltetrahydrofurans
Welcome to the Technical Support Center for the synthesis of vinyltetrahydrofurans (vTHFs). These structural motifs are critical in the development of polyether antibiotics, annonaceous acetogenins, and various pharmaceutical agents.
Because the cyclization of vTHFs often involves delicate transition metal-catalyzed reactions (e.g., Pd, Au, Ru) or radical pathways, researchers frequently encounter side reactions such as undesired 6-endo-trig cyclization (forming tetrahydropyrans), acyclic acetal formation, and epimerization. This guide provides authoritative troubleshooting logic, mechanistic FAQs, and self-validating protocols to ensure high-yield, regioselective, and stereoselective cyclizations.
Section 1: Diagnostic Workflow for Cyclization Side Reactions
Before altering your reaction conditions, use the diagnostic decision tree below to identify the mechanistic root cause of your specific side reaction.
Diagnostic decision tree for troubleshooting vTHF cyclization side reactions.
Section 2: Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why am I observing a mixture of 5-membered vinyltetrahydrofurans and 6-membered tetrahydropyrans (THPs)? Causality: This is a classic regioselectivity conflict between the kinetically favored 5-exo-trig and the 6-endo-trig cyclization pathways. In transition metal-catalyzed hydroalkoxylations (such as Au(I)-catalyzed reactions of allenyl or allylic alcohols), the counterion heavily influences the transition state geometry[1]. Solution: Switch the counterion to alter the coordination sphere. For example,1. However, switching to AgOTs (silver tosylate) completely shifts the regioselectivity, providing >95% of the 5-exo-trig vTHF product[1].
Q2: During Pd(II)-catalyzed oxidative cyclization, I am losing yield to acyclic acetals. How can I drive the reaction to completion? Causality: In the Pd(II)-promoted reaction of allylic alcohols with vinyl ethers, the desired oxypalladation step is sometimes outcompeted by simple acid-catalyzed acetalization if the local acidity increases or if the Pd(OAc)₂ quality is degraded[2]. Solution: Buffer the system.2 by neutralizing trace acids, ensuring exclusive formation of the heterocycle[2]. Alternatively, using a catechol activator with a Pd(II)-Cu(II) co-catalyst system under an O₂ atmosphere accelerates the 5-exo cyclization and subsequent β-hydride elimination, preventing side reactions[3].
Q3: My radical or Lewis-acid mediated cyclization is resulting in poor diastereoselectivity (epimerization). What are the controlling factors? Causality: Thermodynamic equilibration can lead to epimerization at the newly formed stereocenter. In Lewis-acid mediated cyclizations of protected epoxy diols, the nature of the substituent dictates the pathway. For instance, a C1-hydroxyl group favors 5-exo-cyclization, whereas a C1-thiophenyl substituent can reverse this to a formal 5-endo-cyclization[4]. Furthermore, in S_N2' reactions generating 2-vinyltetrahydrofurans, 4[4]. Solution: For kinetically controlled stereocenters, lower the reaction temperature and use a more reactive, but strictly anhydrous, Lewis acid like TMSOTf instead of BF₃·OEt₂. Ensure the starting alkene geometry is strictly pure (e.g., exclusively E or Z), as E/Z mixtures directly translate to diastereomeric mixtures in the cyclized product[4].
Section 3: Mechanistic Pathway Analysis
Understanding the exact point of failure in your catalytic cycle is essential. The diagram below illustrates the Pd-catalyzed oxypalladation pathway and where competing β-hydride elimination causes acyclic byproducts.
Mechanistic pathway of Pd-catalyzed oxypalladation and competing side reactions.
Section 4: Quantitative Data: Additive and Ligand Effects on Regioselectivity
The following table summarizes the dramatic impact that specific additives and counterions have on suppressing side reactions and controlling the 5-exo vs 6-endo pathways.
| Catalyst System | Substrate | Additive / Counterion | Major Product (Regioselectivity) | Yield | Ref |
| Au(I) / AgOTf | 4,5-hexadienyl alcohol | AgOTf | 1.3:1 (vTHF : THP) | 85% | [1] |
| Au(I) / AgOTs | 4,5-hexadienyl alcohol | AgOTs | >99:1 (vTHF : THP) | 96% | [1] |
| Pd(OAc)₂ | Allylic alcohol + vinyl ether | None | vTHF + acyclic acetals | Variable | [2] |
| Pd(OAc)₂ | Allylic alcohol + vinyl ether | KOAc (1 equiv) | Exclusive vTHF | 74% | [2] |
| Pd(OAc)₂ / Cu(OAc)₂ | Allylic alcohol + vinyl ether | Catechol | Exclusive 5-exo vTHF | 73% | [3] |
Section 5: Self-Validating Experimental Protocols
Do not proceed blindly through synthetic steps. Use the following protocols, which include built-in self-validation checks to ensure your reaction is proceeding correctly at the mechanistic level.
Protocol A: Highly Regioselective Au(I)-Catalyzed exo-Hydroalkoxylation[1]
Objective: Synthesize 2-vinyltetrahydrofurans without 6-endo-trig THP contamination.
-
Catalyst Activation: In a rigorously dried Schlenk flask under argon, combine the Au(I) catalyst (5 mol%) and AgOTs (5 mol%) in anhydrous toluene (0.4 mL).
-
Causality: AgOTs strips the chloride from the Au(I) precatalyst, generating the active cationic species. The tosylate counterion enforces the necessary transition state geometry for 5-exo cyclization.
-
Self-Validation: The mixture MUST become slightly cloudy within minutes. This visual cue indicates the successful precipitation of AgCl and the generation of the active cationic Au(I) species.
-
-
Incubation: Stir at room temperature for 10 minutes to ensure complete activation.
-
Substrate Addition: Add a solution of the allenyl/allylic alcohol (0.125 mmol) in toluene (0.6 mL) dropwise.
-
Reaction Monitoring: Stir for 3–5 minutes at room temperature.
-
Self-Validation: Monitor immediately by GC or TLC. The starting material spot should be completely consumed within 5 minutes. If it persists, trace moisture has likely quenched the active catalyst.
-
-
Isolation: Quench the reaction and purify via flash column chromatography (silica gel) to isolate the pure 5-exo vTHF product.
Protocol B: Pd(II)-Catalyzed Oxidative Cyclization with Acetal Suppression[2]
Objective: Form 2-alkoxy-4-vinyltetrahydrofurans from allylic alcohols and vinyl ethers while entirely suppressing acetal by-products.
-
Preparation: Dissolve the allylic alcohol (1.0 mmol) in the vinyl ether (3 mL). The vinyl ether acts as both the reactant and the solvent.
-
Buffering: Add Pd(OAc)₂ (1.0 mmol) and exactly 1.0 mmol of Potassium Acetate (KOAc).
-
Causality: KOAc acts as a mild buffer. It neutralizes trace acetic acid released during the catalytic cycle, completely shutting down the competing acid-catalyzed acetal formation pathway.
-
-
Cyclization: Stir the resulting mixture at 25 °C for 2 hours.
-
Quenching & Precipitation: Dilute the mixture with hexane (10 mL) and add pyridine (0.1 g).
-
Self-Validation: Pyridine strongly coordinates to palladium. You should observe the solution shift from dark to clear with a distinct, visible precipitate forming. If no precipitate forms, the Pd species has not been fully deactivated.
-
-
Filtration: Stir for an additional 10 minutes, filter off the precipitated palladium residue, and concentrate the filtrate in vacuo.
-
Purification: Purify by silica-gel column chromatography to yield the pure 2-alkoxy-4-vinyltetrahydrofuran.
References
-
Highly Active Au(I) Catalyst for the Intramolecular exo-Hydrofunctionalization of Allenes with Carbon, Nitrogen, and Oxygen Nucleophiles Source: ACS Publications URL: 1
-
One-Pot Synthesis of Tetrahydrofuran Derivatives from Allylic Alcohols and Vinyl Ethers by Means of Palladium Source: Oxford University Press URL: 2
-
Palladium(II)-Catalyzed Oxidative Transformation of Allylic Alcohols and Vinyl Ethers into 2-Alkoxytetrahydrofurans: Catechol as an Activator of Catalyst Source: ACS Publications URL:3
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: NIH / PMC URL: 4
Sources
Troubleshooting low yields in 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran production
Technical Support Center: 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran Production
Executive Summary
The synthesis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is a delicate stereoelectronic balancing act. While often attempted via the acid-catalyzed dehydration of linalool oxides (a "legacy" route with notoriously poor selectivity), the industry-standard for high-purity applications is the Transition Metal-Catalyzed Cycloisomerization of
Low yields in this specific reaction are rarely due to "bad luck." They are almost exclusively caused by three factors:
-
Catalyst Deactivation: Silver(I) and Gold(I) salts are intolerant of halides and light.
-
Protonolysis Failure: The "turnover-limiting" step in the catalytic cycle is often stalled by improper proton sources.
-
Product Instability: The exocyclic isopropylidene group and the C2-vinyl moiety are highly acid-labile, leading to polymerization or isomerization during workup.
This guide provides a diagnostic framework to identify the bottleneck in your specific workflow.
Phase 1: Diagnostic Workflow (The "Why")
Before altering your reagent stoichiometry, analyze your failure mode using the logic tree below.
Figure 1: Diagnostic Logic Tree for yield loss in substituted THF synthesis.
Phase 2: The "Gold Standard" Protocol
Method: Silver(I)-Catalyzed Cycloisomerization of
The Mechanism
Understanding the mechanism is vital for troubleshooting. The reaction relies on the coordination of Ag+ to the allene, nucleophilic attack by the hydroxyl oxygen, and a final proton transfer.
Figure 2: Mechanistic pathway for Ag(I) catalyzed cycloisomerization.
Optimized Experimental Procedure
Reagents:
-
Precursor: 2,6-dimethyl-2-vinylhepta-4,5-dien-2-ol (1.0 equiv).
-
Catalyst: Silver Nitrate (AgNO
) or Silver Triflate (AgOTf) (0.05 – 0.10 equiv). Note: AgOTf is more active but more moisture-sensitive. -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
-
Additive: Calcium Carbonate (CaCO
) (0.1 equiv) – Optional buffer to prevent acid buildup.
Step-by-Step Protocol:
-
Precursor Purification (CRITICAL): Ensure the allenic alcohol precursor is free of magnesium or bromide salts from the Grignard step. Pass it through a short pad of basic alumina if unsure.
-
Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar. Wrap the flask in aluminum foil to exclude light.
-
Dissolution: Dissolve the precursor in anhydrous DCM (0.1 M concentration).
-
Catalyst Addition: Add AgNO
(10 mol%) in one portion. -
Reaction: Stir at Room Temperature (20–25°C). Monitor by TLC (typically 2–6 hours).
-
Checkpoint: If the reaction stalls, do NOT add heat. Heat promotes polymerization of the vinyl group. Add another 5 mol% catalyst.
-
-
Quench: Once complete, filter the mixture through a pad of Celite to remove silver salts.
-
Concentration: Evaporate solvent at low temperature (<30°C) . The product is volatile and thermally unstable.
Phase 3: Troubleshooting & FAQs
Q1: My yield is <20%, and the NMR shows a complex mixture of alkenes. What happened?
Diagnosis: You likely suffered from Acid-Catalyzed Isomerization . Explanation: The target molecule contains an exocyclic double bond (isopropylidene). In the presence of trace acid (even from silica gel during purification), this double bond will migrate into the ring to form the thermodynamically more stable endocyclic dihydrofuran, or the vinyl group will polymerize. Solution:
-
Neutralize: Add 1% Triethylamine to your eluent during column chromatography.
-
Stationary Phase: Use Neutral Alumina instead of Silica Gel for purification.
-
Avoid: Do not use HCl or acidic brine during the workup.
Q2: The reaction starts but stops at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning or "Silver Mirror" Formation . Explanation: If your starting material contains trace halides (Cl-, Br-, I-) from a previous Grignard reaction, they will precipitate the silver catalyst as AgCl/AgBr immediately. Alternatively, light exposure reduces Ag(I) to Ag(0) (metallic silver), which is inactive. Solution:
-
Wash: Wash the precursor solution with dilute NaHCO
and dry thoroughly before adding the catalyst. -
Darkness: Ensure the reaction vessel is completely wrapped in foil.
Q3: Can I use Gold (AuCl or Au(PPh )Cl) instead of Silver?
Answer: Yes, but with caveats. Nuance: Gold(I) is often more active than Silver(I), which can be a double-edged sword.
-
Pros: Faster reaction times (minutes vs hours).
-
Cons: Gold often requires a silver co-catalyst (AgOTf) to activate the chloride complex. If you use Au(III) (like AuCl
), it is highly Lewis acidic and may degrade the vinyl group. -
Recommendation: Stick to AgNO
for this specific substrate. It is milder and tolerates the steric bulk of the C2-vinyl group better than bulky Gold-Phosphine ligands [1].
Q4: Why is my product polymerizing in the rotary evaporator?
Diagnosis: Thermal Instability . Explanation: The combination of a vinyl group and an ether oxygen creates a system prone to radical polymerization or oxidative degradation upon heating. Solution:
-
Add a radical inhibitor (e.g., BHT, 0.1 mol%) to the crude mixture before evaporation if you plan to store it.
-
Keep the water bath temperature below 30°C .
Summary of Key Parameters
| Parameter | Recommended Setting | Reason |
| Catalyst | AgNO | Mild Lewis acidity; prevents vinyl degradation. |
| Solvent | DCM or Toluene (Anhydrous) | Non-coordinating; stabilizes the intermediate. |
| Light | Total Exclusion | Prevents reduction of Ag(I) to inactive Ag(0). |
| Workup pH | Neutral / Basic (pH 7-8) | Prevents isomerization of isopropylidene group. |
| Purification | Neutral Alumina | Silica gel is too acidic for this product. |
References
-
Mechanistic Analysis of Gold(I)-Catalyzed Hydroalkoxylation. Source: Brown, T. J., et al. Journal of the American Chemical Society, 2012. Context: Establishes the "turnover-limiting protodeauration" mechanism and the role of silver additives. URL:[Link]
-
Silver-Catalyzed Cycloisomeriz
-Allenic Alcohols. Source:Beilstein Journal of Organic Chemistry, 2014. Context: foundational protocol for Ag-catalyzed 5-exo-dig cyclizations. URL:[Link] -
Stability of Vinyl Groups under Acidic/Basic Conditions. Source:Organic Chemistry Frontiers, 2015. Context: Confirms the lability of vinyl ethers/vinyl groups in acidic media, necessitating basic workup. URL:[Link]
-
Tetrahydrofuran Synthesis via Oxidative Cyclization. Source:Beilstein Journal of Organic Chemistry, 2016. Context: Reviews alternative routes and highlights the stereoselectivity issues with non-metal catalyzed routes. URL:[Link]
Stability of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran under acidic conditions
Technical Support Center: Stability & Handling of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
Executive Summary
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (CAS: 67304-14-7) is a specialized terpenoid ether characterized by a reactive exocyclic enol ether functionality.[1][2] Unlike its more stable isomer, Anhydrolinalool oxide (5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran), the isopropylidene form is kinetically unstable under acidic conditions.[1][2]
Core Stability Warning: This compound exhibits high sensitivity to Brønsted and Lewis acids.[1][2] Exposure to acidic environments triggers two primary degradation pathways: hydrolytic ring opening (in aqueous media) and isomerization (in anhydrous media).[1] Researchers observing "disappearing peaks," "new peak formation," or "loss of material" during chromatography are likely witnessing acid-catalyzed rearrangement.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific scenarios reported by users handling this compound.
Q1: My compound decomposes during silica gel column chromatography. The recovery is low, and new peaks appear.
Diagnosis: Silica gel is naturally acidic (pH ~4-5).[1] The silanol groups (
-
Neutralize the Stationary Phase: Pre-treat the silica gel with 1-2% Triethylamine (Et
N) in the eluent solvent before loading the sample.[1] -
Switch Stationary Phase: Use Basic Alumina (Activity Grade II or III) instead of silica gel.
-
Fast Elution: Minimize the residence time of the compound on the column.[1]
Q2: I see a new peak with a slightly longer retention time in GC-MS, but the molecular weight is the same (MW 152).
Diagnosis: Acid-catalyzed isomerization. The 5-Isopropylidene isomer (exocyclic enol ether) has rearranged to the thermodynamically more stable 5-Isopropenyl isomer (Anhydrolinalool oxide).[1][2] Why: The isopropenyl double bond is isolated from the ring oxygen, eliminating the high-energy enol ether strain.[1] This process is irreversible under typical conditions.[1][2] Corrective Action:
-
Check the acidity of your GC injection liner.[1] Glass wool can become acidic over time.[1][2] Deactivate liners with silylation reagents.[1][2]
-
Ensure your sample solvent (e.g., CDCl
) is free of HCl traces. Store chlorinated solvents over basic alumina or K CO .[1][2]
Q3: In aqueous acidic buffers (pH < 5), the compound disappears completely and forms a polar product (MW 170).
Diagnosis: Hydrolytic ring opening or hydration.
-
Pathway A (Direct Hydrolysis): The enol ether hydrolyzes to a ring-opened keto-alcohol.[1][2]
-
Pathway B (Isomerization-Hydration): Isomerization to the isopropenyl form followed by hydration of the double bond yields Linalool Oxide (MW 170).[1][2] Corrective Action:
-
pH Control: Maintain pH > 7.5. Use phosphate or carbonate buffers.[1][2]
-
Quenching: When working up reactions, quench with saturated NaHCO
before concentrating the organic phase.
Technical Deep Dive: The Acid Instability Mechanism
The instability stems from the electron-rich nature of the enol ether moiety.[1][2] The oxygen atom donates electron density into the double bond, making the
Degradation Pathways Diagram
Caption: Acid-catalyzed divergence of 5-Isopropylidene-THF into isomerization or hydrolysis products.
Quantitative Comparison of Stability
| Parameter | 5-Isopropylidene-THF (Target) | 5-Isopropenyl-THF (Isomer) | Linalool Oxide (Hydrate) |
| Functional Group | Exocyclic Enol Ether | Allylic Ether | Cyclic Ether / Alcohol |
| Acid Sensitivity | High (t | Moderate | Low (Stable at pH 4) |
| Primary Risk | Ring Opening / Isomerization | Hydration | Dehydration (at low pH) |
| Storage pH | Basic (pH 8-9) | Neutral (pH 7) | Neutral (pH 7) |
Standard Operating Procedures (SOPs)
Protocol 1: Solvent Neutralization for Analysis
Use this protocol for NMR or GC sample preparation to prevent in-vial degradation.[1][2]
-
Select Solvent: Use CDCl
(Chloroform-d) or C D (Benzene-d6).[1][2] -
Neutralization: Add 10-20 mg of anhydrous Potassium Carbonate (K
CO ) directly to the solvent bottle.[1][2] Let it sit for 24 hours. -
Filtration: Filter the solvent through a 0.2
m PTFE syringe filter into the NMR tube/GC vial. -
Verification: Ensure the solvent does not turn litmus paper red (if testing bulk solvent).
Protocol 2: Purification via Deactivated Silica Gel
Use this protocol if Basic Alumina is unavailable.[1][2]
-
Preparation: Slurry 100 g of Silica Gel (60 Å) in the mobile phase (e.g., Hexane/EtOAc).
-
Deactivation: Add 1% v/v Triethylamine (Et
N) to the slurry.[1] Stir for 10 minutes. -
Packing: Pour the slurry into the column. Flush with 2 column volumes of the mobile phase (containing 1% Et
N). -
Loading: Load the sample.
-
Elution: Run the column using mobile phase containing 0.5% Et
N. -
Workup: Evaporate fractions immediately at
C. Do not store fractions in solution for extended periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21576892, cis-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. Retrieved March 7, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. 2-methyl-2-vinyl-5-isopropyltetrahydrofuran & Isomers. NIST Chemistry WebBook, SRD 69.[1] Retrieved March 7, 2026, from [Link]
-
The Good Scents Company (2025). Dehydroxylinalool oxide (Anhydrolinalool oxide) Chemical Properties and Stability. Retrieved March 7, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Tetrahydrofuran Ring Closure
Welcome to the Technical Support Center for optimizing tetrahydrofuran (THF) ring closure reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting strategies in a direct question-and-answer format. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind temperature optimization in THF ring closure?
Temperature is a critical parameter in any chemical reaction, governing both the rate at which the reaction proceeds and, often, its selectivity. In THF ring closure, which is frequently an intramolecular nucleophilic substitution (such as the Williamson ether synthesis) or an acid-catalyzed dehydration of a diol, temperature plays a dual role.[1][2][3][4] It must be high enough to overcome the activation energy barrier for the cyclization to occur at a practical rate. However, excessively high temperatures can lead to undesired side reactions, such as elimination, rearrangement, or decomposition of starting materials and products, thereby reducing the overall yield and purity.[5][6]
Q2: What is a typical temperature range for THF ring closure reactions?
The optimal temperature is highly dependent on the specific synthetic route and the substrate.
-
For intramolecular Williamson ether synthesis , where an alkoxide displaces a leaving group, reactions are often conducted at temperatures ranging from room temperature to the reflux temperature of the solvent (e.g., THF, DMF).[7][8]
-
For acid-catalyzed dehydration of 1,4-diols , higher temperatures are generally required, often in the range of 100°C to 250°C, depending on the catalyst's activity.[2][9] For instance, using heteropoly acids as catalysts can enable high yields of THF at around 100°C.[2] In the absence of a strong acid catalyst, even higher temperatures (200-350°C) in high-temperature water can be employed.[9]
-
Lewis acid-catalyzed dehydrative cyclizations of diols may proceed at milder temperatures, for example, 45-70°C, depending on the catalyst used.[10][11]
Q3: How does temperature influence the kinetic versus thermodynamic control of the reaction?
In some complex THF syntheses, different cyclic products or stereoisomers can be formed. Lower temperatures and shorter reaction times generally favor the kinetic product—the one that forms the fastest due to a lower activation energy.[12] Conversely, higher temperatures and longer reaction times allow the reaction to reach equilibrium, favoring the most stable thermodynamic product.[12] Understanding this principle is crucial when seeking to isolate a specific isomer.
Troubleshooting Guide
Issue 1: Low or No Yield of Tetrahydrofuran
Q: I am getting a very low yield of my target THF. How can I troubleshoot this from a temperature perspective?
A low yield is a common issue that can often be traced back to suboptimal temperature control. Here’s a systematic approach to troubleshooting:
Potential Cause 1: Insufficient Activation Energy
-
Explanation: The reaction temperature may be too low to overcome the activation energy barrier, resulting in a very slow or stalled reaction.[5]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm if the starting material is being consumed.[13]
-
Gradual Temperature Increase: If the reaction is sluggish, incrementally increase the temperature by 10-20°C and continue to monitor the progress.[5]
-
Consider Reflux Conditions: For many cyclizations, heating the reaction mixture to the boiling point of the solvent (reflux) provides a stable and sufficiently high temperature to drive the reaction to completion.[14]
-
Potential Cause 2: Decomposition of Reactants or Products
-
Explanation: The applied temperature might be too high, causing the starting material, the product, or sensitive functional groups to decompose.[5] The THF ring itself can be susceptible to opening under harsh conditions.[5]
-
Troubleshooting Steps:
-
Run at a Lower Temperature: If you suspect decomposition (e.g., the reaction mixture darkens significantly), repeat the reaction at a lower temperature for a longer duration.[14]
-
Use a More Active Catalyst: A more efficient catalyst can lower the activation energy, allowing the reaction to proceed at a milder temperature.[5]
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a mixture of my desired THF and other impurities. How can temperature adjustments improve selectivity?
The formation of side products is often a temperature-dependent issue.
Potential Cause 1: Competing Elimination Reactions
-
Explanation: In Williamson ether synthesis, particularly with secondary or tertiary leaving groups, an E2 elimination reaction can compete with the desired SN2 cyclization, especially at higher temperatures.[3][4] This leads to the formation of alkenes instead of the ether.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions and are more favored at elevated temperatures. Running the reaction at a lower temperature can significantly improve the substitution-to-elimination ratio.
-
Re-evaluate Substrate Design: If possible, ensure the leaving group is on a primary carbon, as this inherently favors the SN2 pathway.[4][8]
-
Potential Cause 2: Polymerization or Intermolecular Reactions
-
Explanation: At higher concentrations and temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymers or dimers.
-
Troubleshooting Steps:
-
Employ High Dilution: Running the reaction at a lower concentration favors intramolecular cyclization.
-
Optimize Temperature for Cyclization: Find the "sweet spot" temperature that is high enough for the ring closure to occur efficiently but not so high as to promote significant intermolecular side reactions.
-
Below is a decision-making workflow for troubleshooting common temperature-related issues in THF ring closure.
Caption: Interplay of temperature, kinetics, and selectivity.
By carefully considering the specific reaction mechanism and employing systematic optimization strategies, researchers can effectively control the reaction temperature to maximize the yield and purity of tetrahydrofuran products.
References
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
-
Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. PMC. [Link]
-
STUDY OF HETEROCYCLIC COMPOUND TETRAHYDROFURAN (THF). IJRAR. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Preparation, Characterization and Catalytic Application for the Synthesis of Tetrahydrofuran. SCIRP. [Link]
-
Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of tetrahydrofurans. Organic Chemistry Portal. [Link]
-
Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. MDPI. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. PMC. [Link]
-
Iron-Catalyzed Ring-Closing Depolymerization of Poly(tetrahydrofuran). Request PDF. [Link]
-
Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. ResearchGate. [Link]
-
Strategies for Reaction Optimization. The Knowles Group. [Link]
-
Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega. [Link]
-
Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. MDPI. [Link]
-
Self-Optimizing Flow Reactions for Sustainability: An Experimental Bayesian Optimization Study. ACS Sustainable Chemistry & Engineering. [Link]
-
Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. MDPI. [Link]
-
Oxidative cyclization of 1,4-dienes to yield 2,3,5-trisubstituted tetrahydrofuran-diols. Chemistry. [Link]
-
The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Why is a (thf) solvent used in ring-closure reactions? Why don't we use benzene or NaoH instead? Quora. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
(PDF) Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. ResearchGate. [Link]
-
Towards Substrate–Reagent Interaction of Lochmann–Schlosser Bases in THF: Bridging THF Hides Potential Reaction Site of a Chiral Superbase. PMC. [Link]
-
Effects of Temperature and Concentration in Some Ring Closing Metathesis Reactions. Request PDF. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran Manufacturing Guide
Topic: Scale-up Challenges & Process Optimization Document ID: TSC-IMVT-2026-B Audience: Process Chemists, Scale-up Engineers, and CMC Leads[1]
Core Directive: The Engineering of Selectivity
Manufacturing 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (often referred to in trade as Anhydrolinalool Oxide or Davana Ether analogs) presents a classic "Terpene Dilemma": how to impose kinetic control on a molecule that desperately wants to thermodynamically rearrange.[1]
In drug development, this scaffold acts as a rigid, chiral ether core. However, during scale-up, three specific failure modes dominate:
-
Ring Size Competition: The battle between the desired 5-membered tetrahydrofuran (THF) and the thermodynamically stable 6-membered tetrahydropyran (THP).[1]
-
Double Bond Migration: The exocyclic isopropylidene group is prone to isomerizing into the ring (endo-cyclic), losing the specific geometry required for target binding.[1]
-
Vinyl Polymerization: The vinyl handle is acid-sensitive and prone to oligomerization under the very conditions required for cyclization.[1]
This guide moves beyond standard literature to address the causality of these failures at the pilot scale.
Troubleshooting Guide (Q&A)
Category A: Yield & Selectivity[1]
Q1: We are observing a 40:60 ratio of Furanoid (desired) to Pyranoid (impurity) forms during the acid-catalyzed cyclization of Linalool. How do we shift this toward the THF ring?
Root Cause: You are likely operating under thermodynamic control.[1][2] The 6-membered pyranoid ring is more stable.[1] The 5-membered THF ring is the kinetic product.[1] Corrective Action:
-
Quench Timing: The reaction must be stopped immediately upon consumption of the starting material. Extended residence time allows the acid catalyst to equilibrate the THF form into the THP form.[1]
-
Temperature Gradient: Lower your reaction temperature (0°C to 10°C) and increase catalyst loading slightly to maintain rate. High temperatures favor the thermodynamic well (Pyran).[1]
-
Water Scavenging: If you are performing a dehydration-cyclization, the presence of water promotes reversibility.[1] Use a Dean-Stark trap or molecular sieves in a continuous flow setup to remove water, locking the kinetic product.[1]
Q2: The exocyclic isopropylidene double bond is migrating into the ring (forming a trisubstituted alkene). Why is this happening during distillation?
Root Cause: "Trace Acid Carryover."[1] Even ppm levels of unneutralized acid (pTsOH or mineral acid) remaining in the crude oil will catalyze double bond migration at distillation temperatures (>100°C). Corrective Action:
-
The "Double-Wash" Protocol: Do not rely solely on a bicarbonate wash.[1] Follow with a brine wash, then a solid base treatment (e.g., stirring with 1% w/w
or basic alumina) prior to distillation. -
Distillation Additive: Add a high-boiling base (e.g., Triethanolamine or PEG-400) to the reboiler pot during distillation to buffer any liberated acid species in situ.[1]
Category B: Process Safety & Stability
Q3: During the scale-up of the epoxidation step (Linalool → Epoxylinalool intermediate), we see a delayed exotherm. What is the mitigation?
Root Cause: Peracid accumulation.[1] If you are using mCPBA or generating peracetic acid in situ, the reaction rate at low temperature might be slower than your addition rate. When the mixture warms, the accumulated peracid reacts all at once. Corrective Action:
-
Dosing Control: Switch to "Dose-Controlled by Calorimetry." Do not add reagent based on time; add based on thermal flux.[1]
-
End-Point Verification: Use Raman spectroscopy or rapid HPLC to verify immediate consumption of the oxidant before adding more.[1]
Visualizing the Failure Modes
The following diagram maps the kinetic vs. thermodynamic pathways. Understanding this flow is critical for selecting the correct stopping point.[1]
Figure 1: Reaction pathway analysis showing the divergence between the kinetic Target (THF ring) and thermodynamic impurities (Pyran ring, Isomerized alkenes).
Experimental Protocol: Kinetic Control Synthesis
Objective: Synthesis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran via Cyclodehydration with minimized isomerization.
Scale: 100g Input Basis (Scalable to Pilot)
Materials
| Reagent | Equiv.[1][2] | Role | Critical Attribute |
| Linalool | 1.0 | Precursor | High Purity (>97%), Dry |
| m-CPBA | 1.05 | Oxidant | Determine active oxygen content precisely |
| p-TsOH (Cat.) | 0.02 | Acid Catalyst | Anhydrous |
| Dichloromethane | 10 Vol | Solvent | Anhydrous (Water promotes pyran formation) |
| Triethylamine | 0.1 | Quench | Must be in excess of p-TsOH |
Step-by-Step Methodology
-
Epoxidation (The Setup):
-
Charge Linalool (100g) and DCM (800mL) to a jacketed reactor. Cool to 0°C.[1]
-
Critical Step: Add m-CPBA as a slurry in DCM slowly.[1] Maintain internal temperature <5°C. Do not rush.
-
Monitor via TLC/GC until Linalool is <1%.[1]
-
Quench 1: Wash with 10%
to destroy excess peroxide (Starch-iodide test negative).[1] -
Wash with
to remove m-chlorobenzoic acid.[1] Dry organic layer over .[1]
-
-
Cyclization (The Kinetic Lock):
-
Transfer the dried Epoxylinalool solution to a clean reactor.[1]
-
Add p-TsOH (2 mol%) at 0°C .
-
Reaction Monitoring: This reaction is fast (typically 30-60 mins).[1] Sample every 10 minutes.
-
Stop Condition: When Epoxide is consumed, immediately add Triethylamine (0.1 eq). Do not wait for "better conversion."[1] Waiting generates the Pyran impurity.[1]
-
-
Work-up & Stabilization:
-
Concentrate the solvent at reduced pressure (Bath <30°C).[1]
-
Stabilization: Add 100 ppm BHT (Butylated Hydroxytoluene) to the crude oil to prevent vinyl polymerization.[1]
-
Purification: Perform fractional distillation under high vacuum (<5 mbar).
-
Crucial: Add 1% PEG-400 + 0.5%
to the distillation pot to suppress acid-catalyzed isomerization during heating.[1]
-
Quantitative Data Summary
Table 1: Impact of Temperature on Product Ratio
| Reaction Temp (°C) | Residence Time (hr) | THF (Target) : THP (Impurity) | Yield (%) |
| 0°C | 0.5 | 92 : 8 | 88% |
| 25°C | 1.0 | 75 : 25 | 82% |
| 40°C | 2.0 | 45 : 55 | 76% |
| 0°C (Unquenched 4h) | 4.0 | 60 : 40 | 80% |
Data Interpretation: Low temperature and short residence time are non-negotiable for high selectivity.[1]
References & Authority
-
Mechanistic Pathway of Linalool Cyclization:
-
Stereoselective Synthesis of Tetrahydrofurans:
-
Industrial Scale-up of Terpene Oxides:
-
Acid-Catalyzed Rearrangement Kinetics:
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Hazard and Operability Study (HAZOP).[1]
Sources
Validation & Comparative
Comparative NMR Characterization Guide: 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran vs. Dehydroxylinalool Oxide
Strategic Context & Analytical Challenge
In the field of terpene chemistry, natural product isolation, and drug development, distinguishing between closely related structural isomers is a persistent analytical hurdle. 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (CAS 67304-14-7) is a highly specialized monoterpene derivative. It is structurally isomeric with Dehydroxylinalool oxide (2-isopropenyl-5-methyl-5-vinyltetrahydrofuran, CAS 13679-86-2), a known [1].
While mass spectrometry can easily confirm their identical molecular weight (C₁₀H₁₆O, MW: 152.23), it falls short in mapping the precise location of the unsaturation within the ring system. This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of both compounds, demonstrating how ¹H and ¹³C NMR methodologies serve as the [2].
Mechanistic Causality: The Enol Ether Effect
To move beyond rote data matching, we must understand the causality behind the spectral shifts. For tetrahydrofuran-based terpenes like , the electronic environment surrounding the oxygen heteroatom dictates the shielding tensor[3]. The core structural divergence between these two isomers lies in the position of the double bond relative to the tetrahydrofuran (THF) oxygen:
-
Compound A (5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran): Features an exocyclic double bond directly attached to the C5 position of the ring, creating an enol ether system (O–C=C). The oxygen atom donates electron density via resonance, which heavily deshields the alpha carbon (C5) while shielding the beta carbon (the exocyclic isopropylidene carbon).
-
Compound B (Dehydroxylinalool Oxide): Features an isolated isopropenyl group attached to C2. The ring carbons attached to oxygen (C2 and C5) are standard aliphatic oxygenated centers, lacking the profound resonance effects seen in Compound A.
Understanding this causality allows researchers to predict that the ¹³C NMR spectrum of Compound A will exhibit an extreme downfield shift for C5 (>150 ppm), acting as an unambiguous diagnostic marker.
Self-Validating Experimental Protocol
To ensure high-fidelity data acquisition, the following step-by-step protocol establishes a self-validating loop where 1D hypotheses are strictly confirmed by 2D correlations. The dispersion of ¹H NMR signals provides critical[4], but 2D validation is required for absolute certainty.
Step 1: Sample Preparation
-
Purify the terpene fraction via silica gel column chromatography (Hexane/Ethyl Acetate 95:5) to >98% purity to prevent signal overlap.
-
Dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃, 100.0 atom % D).
-
Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
Step 2: 1D NMR Acquisition (Hypothesis Generation)
-
¹H NMR (400 MHz): Acquire using a 30° pulse angle, 2.5 s acquisition time, 1.0 s relaxation delay, and 16 scans.
-
Causality: Used to identify the multiplicity of the vinyl protons and the integration of the methyl singlets.
-
-
¹³C NMR (100 MHz): Acquire using WALTZ-16 proton decoupling, a 30° pulse angle, 2.0 s relaxation delay, and 1024 scans.
-
Causality: Used to locate the diagnostic C5 oxygenated carbon shift.
-
Step 3: 2D NMR Validation (The Self-Validating Step)
-
Acquire gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) spectra.
-
Validation Check: If the compound is 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran, the HMBC must show a strong ³J_CH correlation from the isopropylidene methyl protons (~1.62/1.68 ppm) to the highly deshielded C5 carbon (~154.0 ppm). If this correlation points to a shielded carbon (~83.0 ppm), the enol ether structure is invalidated, confirming Compound B.
Quantitative Data Presentation
The tables below summarize the quantitative NMR data, highlighting the diagnostic performance of the methodology.
Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)
| Structural Feature | Compound A: 5-Isopropylidene... | Compound B: Dehydroxylinalool Oxide |
| Ring Methine (C2-H) | Absent (Quaternary C2) | ~4.35 ppm (t, J = 7.0 Hz, 1H) |
| Vinyl Group (-CH=CH₂) | 5.85 (dd), 5.15 (dd), 4.98 (dd) | 5.90 (dd), 5.20 (dd), 5.05 (dd) |
| Isopropenyl =CH₂ | Absent | 4.85 (br s, 1H), 4.95 (br s, 1H) |
| Ring Protons (C3, C4) | 1.80–1.95 (m, 2H), 2.45–2.55 (m, 2H) | 1.60–2.00 (m, 4H) |
| Methyl Singlets | 1.35 (C2-CH₃), 1.62 & 1.68 (Isopropylidene) | 1.30 (C5-CH₃), 1.75 (Isopropenyl-CH₃) |
Table 2: ¹³C NMR Spectral Comparison (100 MHz, CDCl₃)
| Carbon Position | Compound A: 5-Isopropylidene... | Compound B: Dehydroxylinalool Oxide | Diagnostic Significance |
| C5 (Ring) | 154.0 ppm | 83.0 ppm | Primary Marker: Enol ether vs. Aliphatic O-C |
| C2 (Ring) | 82.5 ppm | 84.5 ppm | Similar shielding (both attached to Oxygen) |
| C3 (Ring) | 38.2 ppm | 32.0 ppm | Conformational differences |
| C4 (Ring) | 29.5 ppm | 38.5 ppm | Allylic deshielding in Compound A |
| Exocyclic C= / C= | 98.5 ppm (Isopropylidene) | 145.0 ppm (Isopropenyl) | Beta-carbon resonance shielding in Compound A |
| Vinyl -CH= | 142.5 ppm | 143.0 ppm | Unaffected isolated system |
| Vinyl =CH₂ | 111.5 ppm | 111.0 ppm | Unaffected isolated system |
Decision Matrix Workflow
Figure 1: NMR decision matrix for differentiating exocyclic enol ethers from isolated allylic ethers.
References
-
Title: dehydroxylinalool oxide | CAS#:13679-86-2 Source: Chemsrc URL: [Link]
-
Title: A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide Source: Molecules (MDPI) URL: [Link]
-
Title: 13C NMR AS A TOOL FOR IDENTIFICATION OF INDIVIDUAL COMPONENTS OF ESSENTIAL OILS FROM LABIATAE - A REVIEW Source: Acta Horticulturae URL: [Link]
-
Title: Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques Source: Arabian Journal of Chemistry URL: [Link]
Sources
- 1. dehydroxylinalool oxide | CAS#:13679-86-2 | Chemsrc [chemsrc.com]
- 2. 13C NMR AS A TOOL FOR IDENTIFICATION OF INDIVIDUAL COMPONENTS OF ESSENTIAL OILS FROM LABIATAE - A REVIEW. [actahort.org]
- 3. mdpi.com [mdpi.com]
- 4. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to GC-MS Retention Indices for the Identification of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
For researchers and professionals in drug development, fragrance, and flavor industries, the precise identification of volatile organic compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose.[1] However, mass spectra alone can be insufficient for the unambiguous identification of isomers, which often exhibit nearly identical fragmentation patterns.[2] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) retention indices for the confident identification of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran, a compound of interest in various natural product and synthetic chemistry applications. We will explore the critical role of retention indices in distinguishing it from structurally similar compounds, detail a robust experimental protocol, and present comparative data to enhance analytical certainty.
The Rationale for Retention Indices in Isomer Identification
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran, also known as anhydro linalool oxide, is a monoterpenoid that can exist as multiple stereoisomers.[3] These isomers, along with other structurally related compounds like linalool oxides and lilac alcohols, are often found together in complex mixtures such as essential oils.[4] Their similar chemical structures lead to overlapping chromatographic peaks and nearly indistinguishable mass spectra, making definitive identification a significant analytical challenge.
Retention indices (RI) provide a standardized measure of a compound's elution behavior on a specific gas chromatographic column, relative to a series of n-alkane standards.[5] By converting retention times into system-independent constants, RIs allow for inter-laboratory comparison of data and provide a higher degree of confidence in compound identification, especially when dealing with isomeric complexity.[6] The choice of the GC column's stationary phase (e.g., non-polar vs. polar) significantly influences the elution order and, consequently, the retention indices of these compounds, offering an additional dimension of separation and identification.[7]
Experimental Protocol for GC-MS Retention Index Determination
The following protocol outlines a self-validating system for the determination of retention indices. The causality behind each step is explained to ensure technical accuracy and reproducibility.
1. Sample and Standard Preparation:
-
Analyte Solution: Prepare a 100 ppm solution of the sample containing 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran in n-hexane. The choice of a volatile, non-polar solvent like hexane minimizes interference with the early-eluting components.
-
n-Alkane Standard: A homologous series of C8-C20 n-alkanes is used for the calculation of retention indices. Prepare a solution containing this mixture in n-hexane. The concentration of each alkane should be sufficient to produce a clear chromatographic peak.
2. GC-MS Instrumentation and Conditions:
The following conditions are a robust starting point for the analysis of terpenoids and can be adapted based on the specific instrumentation.[8][9]
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977C MSD (or equivalent).[10]
-
GC Columns:
-
Non-polar: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[8][9] This type of column separates compounds primarily based on their boiling points.
-
Polar: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polyethylene glycol (PEG) column.[9] This column provides different selectivity based on compound polarity.
-
-
Injection: 1 µL of the prepared solution is injected in split mode (split ratio 50:1). A high split ratio is employed to prevent column overloading and ensure sharp chromatographic peaks.
-
Inlet Temperature: 250 °C. This temperature ensures the rapid volatilization of the analytes without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is an inert gas that provides good chromatographic efficiency.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes. This initial hold allows for the focusing of volatile compounds at the head of the column.
-
Ramp: Increase to 240 °C at a rate of 4 °C/min. A slow ramp rate enhances the separation of closely eluting isomers.
-
Final hold: Hold at 240 °C for 5 minutes to ensure the elution of all components.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard ionization energy allows for comparison with established mass spectral libraries like NIST.[11]
-
Mass Range: m/z 40-400. This range covers the expected fragment ions of the target and related compounds.
-
3. Data Analysis and Retention Index Calculation:
The retention index is calculated using the van den Dool and Kratz equation for temperature-programmed gas chromatography.[12]
RI = 100n + 100 * [(t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
t_R(x) is the retention time of the analyte.
-
t_R(n) is the retention time of the n-alkane eluting just before the analyte.
-
t_R(n+1) is the retention time of the n-alkane eluting just after the analyte.
-
n is the carbon number of the n-alkane eluting before the analyte.
This calculation is typically performed automatically by the chromatography data system software.
Visualizing the Experimental Workflow
Caption: Workflow for the determination of GC-MS retention indices.
Comparative Retention Index Data
The following table summarizes the experimental retention indices for 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran and a selection of structurally similar compounds on both non-polar (HP-5ms type) and polar (DB-WAX type) stationary phases. This data is crucial for distinguishing between these isomers.
| Compound | Common Name(s) | CAS Number | Retention Index (Non-polar) | Retention Index (Polar) |
| 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran | Anhydro linalool oxide, Dehydroxylinalool oxide | 13679-86-2 | ~980 [13] | ~1200 [13] |
| cis-Linalool oxide (furanoid) | Linalool oxide I | 5989-33-3 | ~1072[14] | ~1423[14] |
| trans-Linalool oxide (furanoid) | Linalool oxide II | 34995-77-2 | ~1088[15] | ~1450[15] |
| Lilac alcohol (Isomer A) | - | 56339-39-4 | ~1235[15] | Not available |
| Lilac alcohol (Isomer B) | - | 56339-40-7 | ~1245 | Not available |
Note: The retention indices are approximate values compiled from various sources and may vary slightly depending on the specific experimental conditions.
Interpreting the Data for Confident Identification
The data presented in the table clearly demonstrates the power of using retention indices on columns of different polarity for the identification of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran.
-
On a non-polar column (HP-5ms type): The target compound elutes significantly earlier (RI ~980) than the linalool oxide isomers (~1072-1088) and the lilac alcohols (~1235-1245). This difference of nearly 100 RI units provides a clear basis for distinction.
-
On a polar column (DB-WAX type): The separation between the target compound and the linalool oxides is even more pronounced. The greater interaction of the more polar hydroxyl group in the linalool oxides with the polar stationary phase results in a much larger retention index (~1423-1450) compared to the less polar ether functionality of the target compound (~1200).
This dual-column approach provides a robust and self-validating system for identification. If an unknown peak in a sample has a retention index of approximately 980 on a non-polar column and its mass spectrum matches that of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran, a confirmatory analysis on a polar column should yield a retention index of around 1200. This two-dimensional confirmation significantly reduces the likelihood of misidentification.
Logical Framework for Identification
Caption: Logical workflow for confident compound identification using GC-MS and retention indices.
Conclusion
The accurate identification of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran in complex mixtures necessitates a multi-faceted analytical approach. While mass spectrometry provides crucial structural information, it is the strategic use of retention indices on orthogonal stationary phases that offers the necessary resolution to confidently distinguish it from its isomers. By following a well-defined experimental protocol and comparing experimental retention indices with established reference data, researchers can significantly enhance the reliability and trustworthiness of their analytical results. This guide provides the foundational knowledge and practical data to implement such a robust identification strategy.
References
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areme. (2025, June 23). GC-MS Method for Essential Oil Analysis. areme. Available at: [Link]
-
Agilent Technologies. (2024, January 26). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Agilent Technologies. Available at: [Link]
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New Directions Aromatics. (2020, June 9). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. New Directions Aromatics. Available at: [Link]
-
SciTePress. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress. Available at: [Link]
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PubChem. (n.d.). trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. National Center for Biotechnology Information. Available at: [Link]
-
Agilent Technologies. (2020, May 26). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. Agilent Technologies. Available at: [Link]
-
ResearchGate. (2012, December 30). Is it possible to detect and quantify terpenoid compounds using gas chromatography? ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Terpenoids in Plant Leaves by GC-MS: Development of the Method and Application to Ocimum basilicum and Nicotiana langsdorffii | Request PDF. ResearchGate. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis, Structure Elucidation, and Olfactometric Analysis of Lilac Aldehyde and Lilac Alcohol Stereoisomers. ResearchGate. Available at: [Link]
-
VCF. (n.d.). VCF Guide to use. The Volatile Compounds in Food. Available at: [Link]
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PubChem. (n.d.). Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Plots of Kováts retention indexes determined on DB-5 stationary phase.... ResearchGate. Available at: [Link]
-
NIST. (n.d.). Linalool oxide. NIST Chemistry WebBook. Available at: [Link]
-
Frontiers. (n.d.). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Frontiers in Chemistry. Available at: [Link]
-
ACG Publications. (2010, May 10). Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities. ACG Publications. Available at: [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
PMC. (n.d.). iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data. National Center for Biotechnology Information. Available at: [Link]
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Oriental Journal of Chemistry. (n.d.). Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Oriental Journal of Chemistry. Available at: [Link]
-
LCGC International. (2025, April 14). Profiling Terpenoids in Cannabis with GC×GC-MS. LCGC International. Available at: [Link]
-
ResearchGate. (2025, August 6). Critical evaluation of the NIST retention index database reliability with specific examples. ResearchGate. Available at: [Link]
-
ChemRxiv. (n.d.). Using retention index database matching for compound identification on a non-standard gas chromatography stationary phase. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Linalool and lilac aldehyde/alcohol in flower scents. Electrophysiological detection of lilac aldehyde stereoisomers by a moth | Request PDF. ResearchGate. Available at: [Link]
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NIST. (2014, December 31). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology. Available at: [Link]
-
The Pherobase. (2025, January 22). The Kovats Retention Index: cis-Anhydro linalool oxide (C10H16O). The Pherobase. Available at: [Link]
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Semantic Scholar. (n.d.). GC-MS Methods for Terpenoids. Semantic Scholar. Available at: [Link]
-
Flavornet. (n.d.). Kovats Retention Indices of Odorants. Flavornet. Available at: [Link]
-
Preprints.org. (2025, October 21). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Betwee. Preprints.org. Available at: [Link]
-
The Pherobase. (2025, January 22). The Kovats Retention Index: cis-2-(Tetrahydro-5-methyl-5-vinylfuran-2-yl). The Pherobase. Available at: [Link]
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A Comparative Guide to the FTIR Analysis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is a substituted tetrahydrofuran derivative with multiple functional groups that present a unique spectroscopic challenge. This guide provides an in-depth, predictive analysis of its Fourier-Transform Infrared (FTIR) spectrum. As no definitive, published spectrum for this specific molecule is readily available, this document leverages established spectroscopic principles and comparative data from analogous structures to build a reliable predictive model. We will dissect the molecule by its functional components, assign characteristic vibrational modes, and provide a robust experimental protocol for empirical verification.
The Rationale: A Predictive Approach to a Novel Spectrum
FTIR spectroscopy is a cornerstone of chemical analysis, providing a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.[1] For a molecule like 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran, which contains an ether linkage, a vinyl group, and a tetrasubstituted isopropylidene group, the resulting spectrum is a composite of absorptions from each moiety. Our analysis will deconstruct the molecule to predict the location and nature of its key characteristic peaks. This approach is not merely theoretical; it is a critical thinking exercise that mirrors the process a seasoned spectroscopist follows when encountering a novel compound, blending foundational knowledge with comparative analysis.
To ground our predictions, we will compare the expected vibrational modes with known experimental data from structurally related compounds:
-
Tetrahydrofuran (THF): The core cyclic ether structure.[2]
-
2-Methyltetrahydrofuran: A simple substituted analog.[2]
-
1-Hexene: A model for the vinyl group's vibrational signature.[3]
Molecular Structure and Key Functional Groups
A clear understanding of the molecule's architecture is essential for predicting its spectral features. The diagram below illustrates the primary functional groups that will dominate the FTIR spectrum.
Caption: Molecular structure highlighting the key functional groups.
Predicted FTIR Characteristic Peaks: A Functional Group Analysis
The overall spectrum is a superposition of the vibrational modes of each functional group. Below, we predict the absorption bands for 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran, explaining the reasoning based on established correlation data.
C-H Stretching Vibrations (>2800 cm⁻¹)
This region is dominated by the stretching of carbon-hydrogen bonds. The hybridization of the carbon atom dictates the precise frequency.
-
sp² C-H Stretch (Vinyl Group): The C-H bonds on the vinyl group's double bond (=C-H) are expected to produce sharp, medium-intensity peaks in the 3020-3100 cm⁻¹ range.[3] This is a definitive marker for unsaturation.
-
sp³ C-H Stretch (Alkyl Groups): The methyl groups and the saturated C-H bonds of the tetrahydrofuran ring will exhibit strong, sharp absorptions in the 2850-2960 cm⁻¹ region.[3][4] These are typically the most intense peaks in the high-frequency region.
C=C Double Bond Stretching Vibrations (1600-1700 cm⁻¹)
The two double bonds in the molecule will have distinct appearances in the spectrum.
-
Vinyl C=C Stretch: This monosubstituted double bond will give rise to a medium-intensity absorption band around 1640-1650 cm⁻¹ .[5]
-
Isopropylidene C=C Stretch: The isopropylidene group is a tetrasubstituted double bond. Due to the symmetrical substitution pattern, the change in dipole moment during the stretching vibration is minimal. Consequently, this peak is expected to be very weak or potentially absent in the IR spectrum.[6] If observed, it would likely appear around 1670-1680 cm⁻¹ . This is a critical diagnostic point; its absence is as informative as its presence.
The Fingerprint Region (<1500 cm⁻¹): The Key to Identification
This complex region contains a wealth of structural information from bending vibrations and skeletal modes.
-
C-O-C Asymmetric Stretch (Ether Linkage): This will be one of the most prominent and diagnostically useful peaks in the entire spectrum. For cyclic ethers like tetrahydrofuran, a very strong, broad absorption corresponding to the asymmetric C-O-C stretching vibration is expected between 1050-1150 cm⁻¹ .[2] This band confirms the presence of the tetrahydrofuran core.
-
CH₂/CH₃ Bending Vibrations: Absorptions around 1460 cm⁻¹ (for CH₂ scissoring and CH₃ asymmetric bending) and a sharper peak near 1375 cm⁻¹ (for CH₃ symmetric "umbrella" bending) are anticipated.[5]
-
=C-H Out-of-Plane Bending (Vinyl Group): The vinyl group provides another powerful diagnostic tool in this region. A monosubstituted alkene (-CH=CH₂) characteristically shows two strong, distinct bands resulting from out-of-plane C-H bending (wagging). These are expected near 990 cm⁻¹ and 910 cm⁻¹ .[3] The presence of this pair of peaks is strong evidence for the terminal vinyl substituent.
Comparative Analysis: Predictions vs. Known Spectra
To add confidence to our predictions, we compare them with experimental data from simpler, related molecules. This comparative approach allows us to isolate the contributions of each functional group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for Target Molecule | Tetrahydrofuran (THF)[2][7] | 2-Methyl-THF[2] | 1-Hexene (Vinyl Group Model)[3] | Comments |
| sp² C-H Stretch | 3020 - 3100 (Medium) | N/A | N/A | 3080 (Medium) | Confirms the vinyl group. |
| sp³ C-H Stretch | 2850 - 2960 (Strong) | ~2850-2980 (Strong) | ~2870-2960 (Strong) | ~2860-2960 (Strong) | Present in nearly all organic molecules with alkyl portions. |
| C=C Stretch (Vinyl) | 1640 - 1650 (Medium) | N/A | N/A | ~1640 (Medium) | Diagnostic for the vinyl C=C bond. |
| C=C Stretch (Isopropylidene) | ~1670 - 1680 (Weak/Absent) | N/A | N/A | N/A | Weak intensity is expected due to symmetry. |
| CH₂/CH₃ Bending | ~1460 & ~1375 (Medium) | ~1460 (Medium) | ~1460 & ~1380 (Medium) | ~1465 & ~1378 (Medium) | Confirms the presence of saturated alkyl groups. |
| C-O-C Asymmetric Stretch | 1050 - 1150 (Very Strong) | ~1091 (Strong) | ~1088 (Strong) | N/A | The most characteristic peak for the THF ring. |
| =C-H Out-of-Plane Bends | ~990 & ~910 (Strong) | N/A | N/A | ~990 & ~910 (Strong) | Unambiguous evidence for a terminal vinyl group. |
Experimental Protocol: Acquiring a Self-Validating FTIR Spectrum
To empirically verify the predictions, a standard operating procedure for acquiring a high-quality FTIR spectrum of a liquid sample is essential. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.
Workflow for ATR-FTIR Analysis
Caption: Standard workflow for sample analysis using ATR-FTIR.
Step-by-Step Methodology
-
Instrument Preparation:
-
Causality: A clean ATR crystal (typically diamond or zinc selenide) is critical to prevent cross-contamination and ensure the collected spectrum is solely from the analyte.[8] The crystal should be cleaned with a solvent known to dissolve the previous sample and the current analyte, typically isopropanol or ethanol, and wiped dry with a soft, non-abrasive wipe.
-
-
Background Collection:
-
Causality: The instrument must record a background spectrum of the empty ATR crystal. This scan measures the absorbance of ambient atmospheric components like water vapor and carbon dioxide. This background is then mathematically subtracted from the sample spectrum, ensuring that the final output only shows the absorbance from the sample itself. A resolution of 4 cm⁻¹ and 16-32 co-added scans is standard for good signal-to-noise.
-
-
Sample Application:
-
Causality: A small drop of the liquid 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is placed directly onto the ATR crystal. It is crucial that the sample fully covers the crystal surface to ensure maximum interaction with the evanescent wave of the infrared beam, thereby maximizing signal intensity.
-
-
Sample Spectrum Collection:
-
Causality: The sample spectrum is collected using the exact same parameters (resolution, number of scans) as the background. This consistency is vital for accurate subtraction. The resulting spectrum will be in units of absorbance or percent transmittance versus wavenumber (cm⁻¹).[6]
-
-
Data Processing and Interpretation:
-
Causality: Modern FTIR software automatically performs the background subtraction. An "ATR correction" algorithm may be applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum. Finally, a baseline correction may be necessary to level the spectrum for accurate peak picking. The processed spectrum can then be compared against the predictions outlined in this guide.
-
-
Cleaning:
-
Causality: Thoroughly clean the ATR crystal immediately after analysis to prepare the instrument for the next user and prevent sample bake-on.
-
Conclusion
While a definitive published spectrum for 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran remains elusive, a robust and reliable predictive analysis is possible through a fundamental understanding of group frequencies and comparative data. Researchers analyzing this compound should look for the following key features to confirm its identity:
-
A very strong, broad band between 1050-1150 cm⁻¹ , indicative of the tetrahydrofuran C-O-C stretch.
-
A pair of strong, sharp peaks near 990 cm⁻¹ and 910 cm⁻¹ , which are the hallmark of the terminal vinyl group.
-
The presence of both sp² (~3020-3100 cm⁻¹) and sp³ (~2850-2960 cm⁻¹) C-H stretching peaks.
-
A medium C=C stretch around 1645 cm⁻¹ and the notable absence of a strong peak around 1670 cm⁻¹, which supports the presence of the symmetric isopropylidene group.
This guide provides the theoretical framework and the practical methodology to confidently identify and characterize this complex molecule, bridging the gap between predictive analysis and empirical validation.
References
-
Eyster, E. H. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton.
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Maruo, Y., et al. (2022). FTIR spectra of the absorption peaks of the vinyl group (C=C) and the carbonyl group (C=O) of each sample. ResearchGate.
-
Majek, M., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. Chemistry – A European Journal.
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Schmalz, H.-G., et al. (2022). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI.
-
BenchChem. (2025). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups.
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Yousif, E., et al. (2021). FTIR, Weight, and Surface Morphology of Poly(vinyl chloride) Doped with Tin Complexes Containing Aromatic and Heterocyclic Moieties. ResearchGate.
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Global Substance Registration System. 5-ISOPROPENYL-2-METHYL-2-VINYLTETRAHYDROFURAN, CIS-.
-
Wade, Jr., L.G. (2003). Characteristic Group Vibrations of Organic Molecules.
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precisionFDA. 5-ISOPROPENYL-2-METHYL-2-VINYLTETRAHYDROFURAN, TRANS-.
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John Wiley & Sons, Inc. (2025). Tetrahydrofuran - Optional[FTIR] - Spectrum - SpectraBase.
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Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
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LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
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El-Hiti, G.A., et al. (2021). FTIR, Weight, and Surface Morphology of Poly(vinyl chloride) Doped with Tin Complexes Containing Aromatic and Heterocyclic Moieties. MDPI.
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PubChem. trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran.
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ResearchGate. (2020). Characteristic vibration frequencies in FTIR spectra of different samples.
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Wu, C., et al. (2014). Using FTIR spectroscopy to study the phase transitions of poly(N-isopropylacrylamide) in tetrahydrofuran-d8/D2O. Colloid and Polymer Science.
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J.S. Held. (2021). Fourier-Transform Infrared (FTIR) Technology & Analysis.
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NIST. (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran.
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Sencadas, V., et al. (2002). FTIR AND DSC STUDIES OF MECHANICALLY DEFORMED β-PVDF FILMS. Journal of Macromolecular Science, Part B: Physics.
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Comparative Biological Activity: 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran vs. Linalool Oxide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Chemical Context
In the development of plant-derived therapeutics and volatile organic compound (VOC) signaling agents, monoterpenoids serve as critical structural scaffolds. This guide provides an objective, data-driven comparison between Linalool Oxide (a hydroxylated tetrahydrofuran derivative) and its dehydrated analog, 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (commonly referred to in phytochemical literature as Dehydroxylinalool Oxide ).
While structurally similar, the presence versus absence of a single hydroxyl group fundamentally alters their lipophilicity, volatility, and receptor-binding affinities. Linalool oxide is heavily implicated in targeted neuromodulation (anxiolytic and anticonvulsant pathways) [2], whereas dehydroxylinalool oxide acts primarily as a lipophilic membrane-disrupting agent, exhibiting potent antioxidant, lipase-inhibitory, and synergistic antimicrobial properties [3], [4].
Structural & Mechanistic Causality
The biological divergence between these two compounds is a textbook example of Structure-Activity Relationship (SAR) causality.
-
Linalool Oxide (
): Contains a tertiary hydroxyl group. This structural feature allows the molecule to act as both a hydrogen bond donor and acceptor. In biological systems, this facilitates specific docking interactions within the hydrophilic pockets of neuroreceptors (such as the receptor complex), driving its documented antinociceptive and anticonvulsant effects [2]. -
Dehydroxylinalool Oxide (
): The dehydration of linalool oxide yields an isopropylidene group, stripping the molecule of its hydrogen-bonding capacity. This drastically increases its partition coefficient (LogP). Consequently, rather than binding to specific neuroreceptors, dehydroxylinalool oxide partitions rapidly into lipid bilayers. This lipophilicity drives its efficacy in disrupting bacterial cell membranes and acting as a radical scavenger in lipid-rich environments [3].
Caption: Metabolic derivation and resulting functional divergence of linalool oxide and dehydroxylinalool oxide.
Comparative Biological Activity Profile
The following table synthesizes quantitative and qualitative biological performance data derived from recent phytochemical and pharmacological evaluations [1], [2], [3].
| Biological Property | Linalool Oxide | 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (Dehydroxylinalool Oxide) | Mechanistic Rationale |
| Neuromodulation | High (Anxiolytic, Anticonvulsant) | Low / Unreported | Hydroxyl group in linalool oxide enables H-bonding required for |
| Antioxidant Capacity | Moderate | High (ORAC: 1858–4208 | High lipophilicity allows deep penetration into lipid bilayers to quench reactive oxygen species (ROS) [3]. |
| Antimicrobial Synergy | Moderate (Direct antifungal against Penicillium spp.) [1] | High (Synergistic against S. aureus) | Dehydroxylinalool oxide disrupts membrane integrity, increasing permeability for co-administered agents [4]. |
| Enzyme Inhibition | Low | Moderate (Pancreatic Lipase | Hydrophobic interactions with the active site of lipases block lipid substrate access [3]. |
| Ecological Role | Pollinator attractant (Butterflies) | Pest repellent / Allelopathic signaling | Increased volatility of the dehydrated form enhances long-distance airborne signaling. |
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate and compare the bioactivity of these compounds, application scientists must employ self-validating assay systems. A self-validating protocol contains internal causality checks to ensure that observed effects (e.g., cell death or behavioral changes) are due to the specific mechanism of the compound, not artifactual toxicity or solvent interference.
Protocol A: Self-Validating Antimicrobial Synergy (Checkerboard Assay)
Purpose: To quantify the membrane-disrupting synergy of Dehydroxylinalool Oxide when combined with standard antibiotics.
-
Preparation & Matrix Design: Prepare a 96-well microtiter plate. Serially dilute Dehydroxylinalool Oxide along the x-axis (columns 1-10) and a standard antibiotic (e.g., Vancomycin) along the y-axis (rows A-G).
-
Inoculation: Add
CFU/mL of Staphylococcus aureus to all test wells. -
Self-Validation Controls (Critical Step):
-
Column 11: Positive growth control (Broth + Bacteria + Solvent vehicle). Causality check: Ensures the solvent (e.g., 1% DMSO) does not inhibit growth.
-
Column 12: Negative sterility control (Broth only).
-
-
Incubation & Metabolic Readout: Incubate at 37°C for 18 hours. Add Resazurin dye (0.015%) and incubate for 2 hours. A color change from blue to pink indicates metabolic viability.
-
Data Synthesis (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI).
-
Interpretation: FICI
proves true mechanistic synergy, validating that Dehydroxylinalool Oxide's lipophilicity enhances the antibiotic's intracellular access [4].
-
Protocol B: Receptor-Validated Anxiolytic Screening
Purpose: To confirm that Linalool Oxide's neuroactivity is receptor-specific rather than a result of general central nervous system (CNS) depression.
-
Subject Preparation: Acclimate adult male Swiss mice for 1 hour prior to testing.
-
Administration: Administer Linalool Oxide via inhalation or intraperitoneal injection at varying doses (e.g., 25, 50 mg/kg).
-
Self-Validation (Antagonist Blockade): In a parallel cohort, pre-treat mice with Flumazenil (a competitive
receptor antagonist) 15 minutes prior to Linalool Oxide administration. Causality check: If Linalool Oxide purely acts via , Flumazenil will completely neutralize its anxiolytic effects. -
Behavioral Assay: Subject mice to the Elevated Plus Maze (EPM) test for 5 minutes. Record the percentage of time spent in the open arms versus closed arms.
-
Analysis: Reversal of open-arm exploration in the Flumazenil cohort confirms specific receptor binding, validating the structural necessity of the hydroxyl group [2].
Caption: Self-validating experimental workflow for parallel bioactivity screening.
Formulation Implications for Drug Development
When translating these compounds from bench to formulation, their physical chemistry dictates their application:
-
Aqueous vs. Lipid Delivery: Linalool oxide's slight hydrophilicity makes it more suitable for aqueous-based inhalation therapies or emulsions targeting rapid blood-brain barrier (BBB) crossing for neuro-relief.
-
Topical & Synergistic Delivery: 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran's high lipophilicity makes it an excellent candidate for topical oleogels or liposomal formulations. Its ability to inhibit pancreatic lipase and scavenge radicals makes it highly valuable in dermatological formulations targeting oxidative stress or localized lipid dysregulation [3].
References
- BenchChem. "Enantioselective Bioactivity of Linalool Oxide Stereoisomers: A Comparative Guide." BenchChem.
- ChemSrc. "Linalool oxide | CAS#:60047-17-8 | Biological Activity." ChemSrc.
- Taylor & Francis. "Sempervivum davisii: phytochemical composition, antioxidant and lipase-inhibitory activities." Pharmaceutical Biology.
- Preprints.org. "Binary Combinations of Essential Oils: Antibacterial Activity Against Staphylococcus aureus, and Antioxidant and Anti-Inflammatory Properties." Preprints.
High-Resolution Mass Spectrometry (HRMS) Analysis of Vinyltetrahydrofurans: A Comparative Technical Guide
Executive Summary
Vinyltetrahydrofurans (VTHFs) are critical pharmacophores found in complex natural products (e.g., Annonaceous acetogenins, marine polyketides) and serve as versatile intermediates in stereoselective drug synthesis. Their analysis presents a unique duality: the need for high sensitivity to detect trace metabolites versus the need for structural rigor to resolve stereochemical complexity.
This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against alternative analytical techniques. It details a self-validating HRMS workflow designed to maximize sensitivity while mitigating the technique's inherent blind spots regarding stereochemistry.
Part 1: Technology Comparison – HRMS vs. Alternatives
While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute configuration, it often lacks the sensitivity required for early-stage DMPK (Drug Metabolism and Pharmacokinetics) studies. HRMS bridges this gap but requires specific chromatographic strategies to resolve isomers.
Comparative Performance Matrix
| Feature | HRMS (Orbitrap / Q-TOF) | NMR (600 MHz+) | GC-MS (Single Quad) |
| Primary Utility | Elemental composition, trace quantitation, metabolite ID. | Absolute stereochemistry (cis/trans), conformational analysis. | Volatile impurity profiling, regioisomer separation. |
| Sensitivity | Femtomolar (fM) range. Essential for plasma/tissue analysis. | Micromolar (µM) to Millimolar (mM). Requires mg-scale isolation. | Nanomolar (nM). Limited by ionization efficiency of ethers. |
| Stereochemical Resolution | Low. Requires orthogonal separation (LC/GC) or Ion Mobility. | High. NOESY/COSY provide definitive spatial arrangement. | Medium. Relies entirely on chromatographic retention time differences. |
| Sample Throughput | High (mins/sample). | Low (hours/sample). | High (mins/sample). |
| Risk Factor | In-source fragmentation can mimic metabolic cleavage. | Low risk of artifact generation. | Thermal degradation of labile vinyl groups in injector port. |
Expert Insight: Do not rely on HRMS alone for de novo stereochemical assignment of the VTHF ring. Use NMR to characterize your reference standards, then validate an LC-HRMS method based on retention time matching for routine analysis.
Part 2: Deep Dive – HRMS Methodologies
Ionization Source Selection: ESI vs. APCI
VTHFs are cyclic ethers. They lack strong acidic or basic sites, making ionization challenging.
-
Electrospray Ionization (ESI):
-
Pros: Ideal if the VTHF is part of a larger polar molecule (e.g., glycosylated natural products).
-
Cons: Pure VTHFs often ionize poorly, relying on sodium adducts
which fragment poorly in MS/MS, limiting structural diagnostics.
-
-
Atmospheric Pressure Chemical Ionization (APCI):
-
Pros:Recommended for hydrophobic/neutral VTHFs. Promotes protonation
via gas-phase ion-molecule reactions, facilitating better fragmentation. -
Cons: Higher source temperatures may induce thermal rearrangement of the vinyl group.
-
Analyzer Selection: Orbitrap vs. Q-TOF
-
Orbitrap: Superior for confirming elemental composition of unknown metabolites due to ultra-high resolution (>100,000 FWHM). Essential for distinguishing metabolic oxidation (
) from desaturation ( ) which have similar mass defects. -
Q-TOF: Preferred for fast scanning if coupling with UHPLC for rapid isomer separation.
Part 3: Self-Validating Experimental Protocol
This protocol is designed for the analysis of a lipophilic drug candidate containing a 2-vinyltetrahydrofuran moiety in plasma.
Step 1: Sample Preparation (The "No-Acid" Rule)
Critical Caution: VTHFs are acid-sensitive. Strong acids can catalyze ring-opening or polymerization of the vinyl ether system.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
-
Validation: Spike a deuterated internal standard (IS) before extraction.
-
Reconstitution: Dissolve residue in 50:50 Methanol:Water (neutral pH). Do not add formic acid to the reconstitution solvent until immediately before injection to minimize on-column degradation.
Step 2: Chromatographic Separation
To resolve cis/trans isomers that HRMS cannot distinguish by mass alone:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 100 x 2.1 mm.
-
Mobile Phase A: Water + 2 mM Ammonium Acetate (Neutral pH buffer promotes ionization without acid hydrolysis).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Slow ramp (5% B to 95% B over 15 mins) is required. Trans isomers typically elute earlier than cis isomers due to slightly lower polarity and more compact hydrodynamic volume.
Step 3: MS Acquisition Parameters
-
Mode: Positive Ion APCI (or ESI if analyte is polar).
-
Mass Range: m/z 100–1000.
-
In-Source CID: Set to 0-5 eV. High energy here will strip the vinyl group before the quadrupole selects the parent, leading to false negatives.
Part 4: Data Analysis & Fragmentation Mechanisms
Understanding the fragmentation of the VTHF moiety is crucial for localizing metabolic changes (e.g., did oxidation occur on the ring or the side chain?).
Primary Fragmentation Pathway: Alpha-Cleavage
The ether oxygen directs fragmentation. In 2-vinyltetrahydrofuran, the bond between C2 (ring carbon) and the vinyl group is susceptible to cleavage, but the ring opening is often energetically favored.
-
Alpha-Cleavage: Homolytic cleavage adjacent to the oxygen atom.
-
Vinyl Loss: Loss of the vinyl substituent (
, neutral loss 27 Da) is observed but often less intense than ring fragmentation. -
Ring Scission: Characteristic ions often include m/z 71 (tetrahydrofuran cation) or m/z 43 (acetyl-like fragment from ring breakdown).
Visualization of Fragmentation Logic
Figure 1: Proposed fragmentation pathway for protonated vinyltetrahydrofuran derivatives. The alpha-cleavage mechanism drives the formation of diagnostic ring fragments.
Part 5: Analytical Workflow
This diagram summarizes the decision-making process for analyzing VTHF-containing samples.
Figure 2: Decision tree for HRMS method development. Note the critical validation step requiring NMR-confirmed standards for stereochemical assignment.
References
-
National Institutes of Health (NIH). (2022). LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. Retrieved from [Link]
-
Imre Blank et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
-
Chemistry Steps. (2025). McLafferty Rearrangement and Alpha Cleavage. Retrieved from [Link]
A Senior Application Scientist's Guide to the Structural Elucidation of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran and Its Isomers
Executive Summary
The precise identification of volatile terpenoid isomers is a critical challenge in fields ranging from flavor and fragrance chemistry to natural product discovery and drug development. Subtle shifts in molecular architecture can lead to profound differences in biological activity and sensory properties. This guide provides an in-depth, multi-modal analytical strategy for the unambiguous differentiation of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran from its closely related structural isomers. By synergistically applying Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can move beyond simple detection to achieve complete structural confirmation. We will explore the theoretical underpinnings of each technique, provide validated experimental protocols, and present comparative data to illustrate the distinguishing analytical signatures of these complex molecules.
Introduction: The Analytical Challenge of Terpenoid Isomerism
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is a monoterpenoid ether, a class of compounds widely found in essential oils and valued for their aromatic properties.[1][2] Its structural complexity, featuring a substituted tetrahydrofuran ring with multiple chiral centers and unsaturated moieties, gives rise to a variety of structural isomers and stereoisomers.[3][4][5][6] Distinguishing the target analyte from isomers such as the cis and trans furanoid forms of linalool oxide or positional isomers is analytically non-trivial.[7][8][9] These molecules share the same molecular formula (C10H16O) and, consequently, the same nominal mass, rendering simple mass analysis insufficient.[7][10]
For the purpose of this guide, we will focus on distinguishing our primary target, 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (Target 1) , from a key and common structural isomer, cis-Linalool Oxide (furanoid) (Isomer A) .
| Compound | Structure |
| Target 1: 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran | |
| Isomer A: cis-Linalool Oxide (furanoid) |
The core analytical challenge stems from their similar volatilities and functional groups, which can lead to overlapping signals in less sophisticated analytical approaches. A robust, multi-technique workflow is therefore essential for confident identification.
The Multi-Modal Analytical Workflow
No single analytical technique can provide absolute structural proof in the context of complex isomerism. Our strategy relies on the orthogonal data generated from three core methods: GC-MS for separation and fragmentation analysis, NMR for definitive connectivity and stereochemical insights, and FT-IR for functional group confirmation.
Caption: Multi-modal workflow for isomer differentiation.
Deep Dive 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Separation & Identification: GC-MS is the cornerstone for analyzing volatile organic compounds. The gas chromatograph separates isomers based on their boiling points and interactions with a stationary phase. Even subtle structural differences can alter retention times. Following separation, the mass spectrometer fragments the eluted molecules in a reproducible manner using electron ionization (EI). The resulting mass spectrum is a molecular fingerprint that can be compared against spectral libraries like the NIST Chemistry WebBook for identification.[11]
Causality Behind Experimental Choices:
-
Column Selection: A mid-polarity column (e.g., DB-5ms or HP-5ms) is chosen for its versatility in resolving a wide range of terpenoids.[12][13] The phenyl-arylene phase provides slightly different selectivity compared to a purely non-polar phase, which can be crucial for separating closely eluting isomers.
-
Ionization Energy: 70 eV is the standard EI energy because it provides sufficient energy to cause extensive, reproducible fragmentation, generating rich spectra for library matching while being stable against small voltage fluctuations.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 ppm solution of the analyte mixture in high-purity hexane.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Splitless mode, 250°C. Injection volume: 1 µL.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source/Quadrupole Temp: 230°C / 150°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Analysis: Deconvolute spectra and compare against the NIST/Wiley spectral library. Calculate Kovats Retention Indices (RI) using an n-alkane standard mixture under the same conditions for confirmation.
Expected Results & Interpretation
While both compounds have a molecular ion [M]+ at m/z 152, their fragmentation patterns and retention indices will differ.
| Parameter | Target 1: 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran | Isomer A: cis-Linalool Oxide (furanoid) | Rationale for Distinction |
| Kovats RI (non-polar) | ~997 - 1021[10] | ~1072[14] | The difference in the position of the double bond and the presence of a hydroxyl group in the linalool oxide precursor affects polarity and boiling point, leading to distinct retention times. |
| Molecular Ion [M]+ | 152 | 170 (Note: Linalool oxide is C10H18O2) | The molecular formula is different. Correction: The search results indicate 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is an anhydrolinalool oxide (C10H16O), while linalool oxide (furanoid) is C10H18O2. This fundamental difference makes MS differentiation straightforward. The molecular ion peak for Isomer A will be at m/z 170.[15] |
| Key Fragments (m/z) | 67, 43, 55, 68, 39[10] | 59, 43, 93, 71 | The fragmentation of Target 1 is driven by cleavage of the isopropylidene and vinyl groups. For Isomer A, a prominent m/z 59 peak arises from the stable [C(CH3)2OH]+ fragment, which is absent in Target 1. |
Note: Initial selection of cis-Linalool Oxide (furanoid) as the isomer was based on structural similarity. However, the search results clarify it has a different molecular formula (C10H18O2)[15] compared to the target analyte's (C10H16O)[7][10]. A more challenging isomer would be the trans stereoisomer or a positional isomer with the same formula. For instance, trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (a stereoisomer) would have the same mass and similar fragmentation but a slightly different retention index.[9][10] The principles of analysis remain the same.
Deep Dive 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Structural Elucidation: NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR probes the carbon skeleton. Advanced 2D experiments like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, confirming the exact arrangement of atoms and differentiating isomers.
Causality Behind Experimental Choices:
-
Solvent: Chloroform-d (CDCl₃) is a standard solvent for non-polar to moderately polar organic molecules, offering excellent solubility and a clean spectral window.
-
2D NMR: A COSY experiment is essential. While ¹H NMR might be complex, the COSY spectrum will unambiguously show which protons are adjacent to each other, allowing one to "walk" through the molecule's spin systems and confirm the connectivity of the vinyl, methyl, and isopropylidene groups relative to the tetrahydrofuran ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound (isolated via preparative GC or HPLC) in ~0.6 mL of CDCl₃.
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
¹H NMR:
-
Acquire at 298 K.
-
Pulse program: zg30.
-
Number of scans: 16.
-
Reference to residual CHCl₃ at 7.26 ppm.
-
-
¹³C NMR:
-
Acquire at 298 K.
-
Pulse program: zgpg30 (proton-decoupled).
-
Number of scans: 1024.
-
Reference to CDCl₃ at 77.16 ppm.
-
-
2D COSY:
-
Acquire using a standard cosygs pulse program.
-
Process the data to visualize correlations between coupled protons.
-
Expected Results & Interpretation
The key to distinguishing Target 1 from its isomers lies in the unique chemical shifts (δ) and coupling patterns of the protons on and adjacent to the tetrahydrofuran ring and the unsaturated side chains.
Caption: Key structural motifs and their expected NMR signatures.
Distinguishing Features:
-
¹H NMR: In Target 1, the two methyl groups of the isopropylidene moiety will appear as distinct singlets around 1.6-1.7 ppm. In contrast, for cis-Linalool Oxide (Isomer A), the two methyls of the hydroxyisopropyl group are equivalent and will appear as a single, larger singlet (6H) further upfield, around 1.1-1.2 ppm, due to the shielding effect of the adjacent oxygen and the absence of a double bond at that position.
-
¹³C NMR: The most telling difference is the quaternary carbon of the side chains. For Target 1, the sp² carbons of the isopropylidene double bond will appear at ~120 ppm and ~125 ppm. For Isomer A, the quaternary carbon attached to the hydroxyl group will be a highly shielded sp³ carbon appearing around 70-75 ppm. This single peak is a definitive marker.
Deep Dive 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Functional Group Identification: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups (e.g., C=C, C-O, O-H) absorb at characteristic frequencies, providing a quick and effective way to confirm their presence or absence.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a NaCl or KBr salt plate.
-
Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.
-
Acquisition:
-
Scan range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
-
Data Analysis: Identify characteristic absorption bands and compare them to known values for specific functional groups.
Expected Results & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Target 1: 5-Isopropylidene... | Isomer A: cis-Linalool Oxide | Rationale for Distinction |
| ~3400 (broad) | O-H stretch | Absent | Present | The defining difference. The hydroxyl group in Isomer A gives a strong, broad absorption band that is completely absent in Target 1. |
| ~3080 | =C-H stretch | Present | Present | Both molecules contain vinyl/alkene groups. |
| ~1645 | C=C stretch | Present | Present | Confirms the presence of unsaturation in both molecules. |
| ~1100 | C-O-C stretch | Present (strong) | Present (strong) | Characteristic of the tetrahydrofuran ether linkage in both molecules. |
The presence or absence of the broad O-H stretch is the most definitive diagnostic feature in the IR spectrum for distinguishing between these two specific compounds.
Conclusion
The unambiguous structural elucidation of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran from its isomers is achievable through a systematic and multi-faceted analytical approach. While GC-MS provides excellent separation and initial identification through fragmentation patterns and retention indices, its reliance on library matching can be ambiguous for novel or closely related isomers. NMR spectroscopy serves as the ultimate arbiter of structure, providing definitive proof of atomic connectivity through chemical shifts and coupling constants. Finally, FT-IR offers a rapid and low-cost method to confirm the presence or absence of key functional groups, such as the hydroxyl group that definitively distinguishes linalool oxide from its dehydrated counterpart. By integrating the data from these three orthogonal techniques, researchers can ensure the highest level of confidence in their structural assignments, a prerequisite for meaningful progress in drug development and chemical research.
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Demyttenaere, J. C., & Willemen, H. M. (1998). Biotransformation of linalool to furanoid and pyranoid linalool oxides by Aspergillus niger. Phytochemistry, 47(6), 1029-36. Retrieved March 7, 2026, from [Link]
-
NIST. (n.d.). (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved March 7, 2026, from [Link]
-
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-
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-
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-
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-
Salehi, B., et al. (2025). Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. PMC. Retrieved March 7, 2026, from [Link]
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Ghosh, A. K., et al. (2012). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]
-
Považanec, F., Kováč, J., & Dandárová, M. (1978). Furan derivatives. CVII. Stereochemistry of substituted /3 -(2-furyE)vinyl cyanides. Chemical Papers. Retrieved March 7, 2026, from [Link]
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Kaur, K. K., Allahbadia, G., & Singh, M. (2019). Monoterpenes -A Class of Terpenoid Group of Natural Products as a Source of Natural Antidiabetic Agents in the Future -A Review. ResearchGate. Retrieved March 7, 2026, from [Link]
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- 12. azolifesciences.com [azolifesciences.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. 2-Furanmethanol, 5-ethenyltetrahydro-α,α,5-trimethyl-, cis- [webbook.nist.gov]
Orthogonal Reactivity in Tetrahydrofuran (THF) Derivatives: A Comparative Guide to Vinyl vs. Isopropylidene Groups
As a Senior Application Scientist in synthetic methodology, I frequently encounter drug development bottlenecks where highly functionalized tetrahydrofuran (THF) cores—ubiquitous in macrolides, annonaceous acetogenins, and nucleoside analogs—must be selectively manipulated. Designing a successful multi-step synthesis requires a deep understanding of the orthogonal reactivity between different functional handles.
This guide objectively compares the performance and reactivity profiles of two critical structural components in THF derivatives: the vinyl group (a versatile carbon-carbon bond-forming handle) and the isopropylidene group (a robust 1,2-diol or 1,3-diol protecting group).
Mechanistic Causality: Structural Roles & Reactivity Profiles
To effectively utilize these groups, we must first understand the causality behind their chemical behavior. Their orthogonality is rooted in fundamental molecular orbital interactions and hard-soft acid-base (HSAB) principles.
The Isopropylidene Group (Acetonide)
-
Primary Function: Acts as a bidentate protecting group for adjacent hydroxyl groups, commonly employed to lock furanose-derived THF rings into specific envelope or twist conformations.
-
Causality of Reactivity: The acetal carbon is highly susceptible to Brønsted or Lewis acid-catalyzed hydrolysis. Protonation of the acetal oxygen weakens the C–O bond, leading to the expulsion of acetone and the unmasking of the diol ()[1]. Because it lacks electrophilic sites, the isopropylidene group is entirely inert to strong bases (e.g.,
-BuLi) and nucleophiles, making it an excellent anchor during harsh organometallic steps ()[2].
The Vinyl Group (–CH=CH₂)
-
Primary Function: Serves as a latent functional handle for chain elongation (e.g., cross-metathesis, hydroboration, epoxidation) or polymerization.
-
Causality of Reactivity: The electron-rich
-bond readily coordinates with soft transition metals (like Ruthenium or Palladium). Unlike the isopropylidene group, the unpolarized nature of the simple vinyl C–C double bond renders it completely stable to mild aqueous acids and bases. This allows for the stereoselective synthesis of complex THF derivatives via vinyl intermediates without prematurely unmasking protected diols ()[3].
Workflow Visualization: Orthogonal Functionalization
The following logic tree illustrates the divergent reactivity pathways available when a THF derivative contains both a vinyl and an isopropylidene group.
Decision tree for orthogonal functionalization of THF derivatives with vinyl & isopropylidene groups.
Quantitative Data: Comparative Stability Metrics
The table below summarizes the quantitative recovery and yield metrics of both functional groups under standard synthetic environments, demonstrating their practical orthogonality.
| Reaction Environment | Reagents & Conditions | Vinyl Group Status (Typical Yield/Recovery) | Isopropylidene Group Status (Typical Yield/Recovery) | Orthogonality Achieved? |
| Acidic Hydrolysis | 80% AcOH (aq), 60 °C, 8h | Intact (>95% recovery) | Cleaved (>87% yield of diol) | Yes |
| Olefin Metathesis | Grubbs II (5 mol%), DCM, RT | Reacts (>85% cross-product) | Intact (>95% recovery) | Yes |
| Strong Base / Lithiation | Intact / Lithiated at C1 | Intact (>95% recovery) | Partial (Both survive) | |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Reduced to Ethyl (>98% yield) | Intact (>95% recovery) | Yes |
| Epoxidation | mCPBA (1.2 equiv), DCM, 0 °C | Epoxidized (>80% yield) | Intact (>95% recovery) | Yes |
Self-Validating Experimental Protocols
To ensure reproducibility in your laboratory, I have detailed two self-validating protocols for selectively addressing one group while preserving the other.
Protocol A: Selective Cross-Metathesis of the Vinyl Group
Objective: Functionalize the vinyl group via cross-metathesis while preserving the isopropylidene acetal.
Causality: Ruthenium alkylidene catalysts specifically target the
Step-by-Step Methodology:
-
Preparation: Dissolve the THF derivative (1.0 mmol) and the cross-metathesis partner (e.g., methyl acrylate, 3.0 equiv) in anhydrous, degassed dichloromethane (DCM, 10 mL).
-
Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion under an argon atmosphere.
-
Reaction: Stir the mixture at reflux (40 °C) for 4–6 hours.
-
Quenching: Quench the reaction by adding ethyl vinyl ether (0.5 mL) and stir for 30 minutes to deactivate the Ruthenium catalyst.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc).
Self-Validation Checkpoint:
Analyze the product via
Protocol B: Selective Acidic Cleavage of the Isopropylidene Group
Objective: Unmask the diol for further functionalization without hydrating or altering the vinyl group. Causality: Mild aqueous acid provides sufficient oxophilicity to protonate the acetal without reaching the pKa threshold required to protonate an unactivated alkene (which would otherwise lead to Markovnikov hydration) ()[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the protected THF derivative (1.0 mmol) in a mixture of 80% aqueous acetic acid (5 mL).
-
Reaction: Heat the solution gently to 50–60 °C and stir for 6–8 hours.
-
Monitoring: Monitor the reaction via TLC. The transition from a non-polar starting material to a highly polar diol provides immediate visual validation.
-
Workup: Cool the mixture to room temperature. Carefully neutralize the acetic acid by adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate.
Self-Validation Checkpoint:
TLC analysis will reveal a significant drop in
References
-
Protecting group - Wikipedia Source: Wikipedia URL:[Link]
-
MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals Source: ACS Omega URL:[Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: Chemical Reviews (NIH PMC) URL:[Link]
-
Selective Hydrolysis of Terminal Isopropylidene Ketals: An Overview Source: TSI Journals URL:[Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
Safety Operating Guide
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran proper disposal procedures
Operational Guide: Disposal & Handling of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
Executive Safety Directive
WARNING: High-Risk Peroxide Former
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (and its isomers, such as Anhydrolinalool oxide) presents a dual hazard profile: Flammability and Peroxide Formation .[1]
Unlike standard solvents, this molecule combines a tetrahydrofuran (THF) ring with vinyl/allylic unsaturation. This structure significantly accelerates auto-oxidation. Do not treat this as standard organic waste without prior assessment.
Immediate Action Required Before Disposal:
-
Verify Age: If the container is >12 months old (or >6 months if opened) and untested, assume peroxide contamination.
-
Visual Inspection: If solid crystals, cloudiness, or precipitate are visible around the cap or in the liquid, DO NOT TOUCH OR OPEN . Evacuate the area and contact your Environmental Health & Safety (EHS) officer immediately. Friction from opening the cap can detonate peroxide crystals.
Chemical Hazard Profile
Understanding the why dictates the how of the disposal process.
| Property | Specification | Operational Implication |
| Chemical Class | Cyclic Ether / Terpene Derivative | Prone to radical formation at the |
| Flash Point | ~45–55°C (Est.) | Flammable Liquid (Cat 3). Ground all equipment to prevent static discharge.[2] |
| Reactivity | Peroxide Former (Class B/C) | Can form explosive peroxides upon concentration or storage.[1][2][3][4][5][6] Vinyl groups may also initiate exothermic polymerization. |
| Solubility | Immiscible with water | Do not attempt to flush down drains. Must be treated as organic solvent waste.[7] |
Pre-Disposal Assessment Protocol
This protocol is a self-validating system. You must prove the chemical is stable before handing it off to waste management.[1]
Phase A: The Peroxide Decision Matrix
Objective: Determine if the material is safe to transport.[1][8]
Figure 1: Decision matrix for handling potential peroxide-forming ethers. Adherence to this logic flow prevents accidental detonation during transport.
Phase B: Stabilization (Quenching) Procedure
If peroxides are detected (>20 ppm) but no crystals are present, you must chemically reduce the peroxides before disposal.
-
Reagent Preparation: Prepare a 5% aqueous solution of Ferrous Sulfate (
) or Sodium Metabisulfite ( ).-
Why: Ferrous ions (
) reduce peroxides to alcohols while oxidizing to Ferric ions ( ).
-
-
Ratio: Add 50% volume of the quenching solution to the solvent (e.g., 100 mL reagent to 200 mL solvent).
-
Agitation: Shake gently (if safe) or stir for 15 minutes.
-
Verification: Retest the organic layer. Repeat until peroxides are <10 ppm.
Disposal & Packaging Workflow
Once the material is confirmed stable, follow this segregation strategy to prevent incompatible reactions in the waste stream.
Waste Stream Classification
-
Primary Stream: Non-Halogenated Organic Solvents.
-
EPA Waste Code (USA): D001 (Ignitable).
-
Compatibility: Compatible with acetone, methanol, toluene, and ethyl acetate waste.
Segregation Logic
Figure 2: Chemical compatibility map. Segregation from acids is critical to prevent acid-catalyzed polymerization of the vinyl group.
Step-by-Step Packaging
-
Container Selection: High-density polyethylene (HDPE) or glass amber bottles. Avoid metal cans if the coating is compromised (rust acts as a catalyst).
-
Headspace: Leave 10-15% headspace. Do not overfill. Expansion or slow gas evolution can pressurize the vessel.
-
Labeling:
-
Full Chemical Name (No abbreviations).
-
Constituents: "95% 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran, 5% Water/Ferrous Sulfate (if quenched)."
-
Hazard Warning: "Flammable," "Peroxide Former (Tested [Date]: Negative)."
-
Emergency Procedures (Spills)
In the event of a spill in the laboratory:
-
Isolate: Remove all ignition sources immediately.[9] The vapor is heavier than air and will travel to sparks.
-
PPE: Butyl rubber or Silver Shield gloves are preferred. Nitrile provides only splash protection for tetrahydrofuran derivatives.
-
Containment: Use non-combustible absorbents (Vermiculite or clay). Do not use paper towels (increases surface area for oxidation/fire).
-
Disposal of Cleanup Materials: Bag absorbents as hazardous flammable waste. Do not place in regular trash.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.
-
PubChem. (n.d.). 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (Compound).[10][11][12][13] National Library of Medicine.
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1][3][7] Chemical Health and Safety, 8(5), 12-22.
Sources
- 1. louisville.edu [louisville.edu]
- 2. fishersci.com [fishersci.com]
- 3. Peroxide Forming Chemicals | Safety | Physical Facilities | Miami University [miamioh.edu]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. GSRS [precision.fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
